molecular formula C7H11NO4 B12896204 4-(Acetyloxy)proline CAS No. 25323-55-1

4-(Acetyloxy)proline

Cat. No.: B12896204
CAS No.: 25323-55-1
M. Wt: 173.17 g/mol
InChI Key: OQWHXHYZFMIILA-UHFFFAOYSA-N
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Description

4-(Acetyloxy)proline is a useful research compound. Its molecular formula is C7H11NO4 and its molecular weight is 173.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

25323-55-1

Molecular Formula

C7H11NO4

Molecular Weight

173.17 g/mol

IUPAC Name

4-acetyloxypyrrolidine-2-carboxylic acid

InChI

InChI=1S/C7H11NO4/c1-4(9)12-5-2-6(7(10)11)8-3-5/h5-6,8H,2-3H2,1H3,(H,10,11)

InChI Key

OQWHXHYZFMIILA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1CC(NC1)C(=O)O

Origin of Product

United States

Foundational & Exploratory

Chemical structure and properties of 4-(Acetyloxy)proline

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemical architecture, synthesis, and application of 4-(Acetyloxy)proline (specifically the biologically relevant isomer, trans-4-acetoxy-L-proline). It is designed for researchers requiring a structural probe for collagen stability or a chiral intermediate in peptidomimetic drug design.

Stereoelectronic Tuning & Synthetic Utility in Peptidomimetics

Executive Summary

This compound (4-Acetoxyproline) is a semi-synthetic derivative of the proteinogenic amino acid trans-4-hydroxy-L-proline (Hyp). By capping the 4-hydroxyl group with an acetate ester, this molecule serves as a critical "stereoelectronic probe" in chemical biology. It retains the electron-withdrawing character of the parent hydroxyproline—thereby maintaining the preferred ring pucker—but eliminates the hydrogen bond donor capability. This unique duality allows researchers to decouple the effects of ring conformation from hydrogen bonding in collagen stability studies and ACE inhibitor design.

Structural Architecture & Stereochemistry

The Pyrrolidine Ring Pucker

The function of proline derivatives is dictated by the conformation of the pyrrolidine ring.[1] The five-membered ring is not planar; it rapidly fluctuates between two envelope conformations:

  • C

    
    -exo (Up):  The C4 carbon is displaced on the same side as the carboxyl group.
    
  • C

    
    -endo (Down):  The C4 carbon is displaced on the opposite side.
    
The Gauche Effect

In 4-substituted prolines, the electronegativity of the substituent drives the conformational preference via the gauche effect .[2]

  • Nature's Choice (trans-4-Hyp): The electronegative hydroxyl group prefers a gauche orientation relative to the ring nitrogen. In the trans isomer, this forces the ring into the C

    
    -exo  pucker.
    
  • The Acetoxy Modification: The acetoxy group (-OAc) is highly electronegative. Consequently, trans-4-acetoxyproline strongly favors the C

    
    -exo  conformation, mimicking the shape of natural hydroxyproline.
    

Crucial Distinction: While it mimics the shape of Hyp, 4-acetoxyproline cannot act as a hydrogen bond donor. This property is used to prove that the stability of the collagen triple helix relies heavily on water-mediated hydrogen bonds, not just the ring shape (pucker).

ConformationLogic cluster_0 trans-4-Acetoxy-L-Proline Mechanics Substituent C4-Substituent (Electronegativity) Interaction Gauche Effect (Orbital Overlap) Substituent->Interaction Drives Pucker Ring Pucker Preference (Cγ-exo) Interaction->Pucker Stabilizes Outcome Biological Impact (Shape Mimicry / No H-Bond) Pucker->Outcome Determines

Figure 1: Stereoelectronic logic flow governing the conformational preference of 4-acetoxyproline.

Physicochemical Profile

The following data refers to the hydrochloride salt form (trans-4-acetoxy-L-proline HCl), which is the standard stable solid form used in synthesis to prevent autohydrolysis or zwitterionic complications.

PropertyDataNotes
IUPAC Name (2S,4R)-4-Acetyloxypyrrolidine-2-carboxylic acid hydrochlorideDefines trans stereochemistry
Molecular Formula C

H

NO

[3][4][5][6] · HCl
Salt form
Molecular Weight 209.63 g/mol Free base: 173.17 g/mol
CAS Number 23026-61-1Specific to the HCl salt
Melting Point 148–152 °CDecomposes upon melting
Solubility High in H

O, MeOH; Low in Et

O
Hygroscopic nature
pKa (COOH) ~1.8Acidic due to inductive effect of OAc
Stability Hydrolysis-prone at pH > 9Ester cleaves to regenerate Hyp

Experimental Protocol: Synthesis

Objective: Synthesis of trans-4-acetoxy-L-proline hydrochloride from L-hydroxyproline. Challenge: Direct acetylation of the hydroxyl group is competitive with the amine. The amine must be protected first.

Workflow Diagram

Synthesis Start Start: trans-4-Hydroxy-L-Proline Step1 Step 1: N-Protection (Boc2O / NaOH) Start->Step1 Selective Amine Capping Step2 Step 2: O-Acetylation (Ac2O / Pyridine / DMAP) Step1->Step2 Esterification Step3 Step 3: N-Deprotection (4M HCl in Dioxane) Step2->Step3 Acidolytic Cleavage Final Product: 4-Acetoxy-L-Proline HCl Step3->Final Precipitation

Figure 2: Synthetic route for the production of 4-acetoxyproline hydrochloride.

Detailed Methodology
Step 1: N-Protection (Boc-Hyp-OH)
  • Dissolve trans-4-hydroxy-L-proline (10.0 g, 76 mmol) in 1M NaOH (80 mL) and dioxane (80 mL).

  • Cool to 0°C. Add Di-tert-butyl dicarbonate (Boc

    
    O, 1.1 eq) dropwise.
    
  • Stir at Room Temperature (RT) for 12 hours.

  • Workup: Evaporate dioxane. Acidify aqueous layer to pH 2 with KHSO

    
    . Extract with Ethyl Acetate (3x). Dry over MgSO
    
    
    
    and concentrate to yield N-Boc-trans-4-hydroxy-L-proline.
Step 2: O-Acetylation
  • Dissolve N-Boc-Hyp-OH (5.0 g) in anhydrous Pyridine (25 mL).

  • Add Acetic Anhydride (Ac

    
    O, 5 eq) and a catalytic amount of DMAP (Dimethylaminopyridine).
    
  • Causality: Pyridine acts as the solvent and base; DMAP acts as a hyper-nucleophilic catalyst to acylate the sterically hindered secondary alcohol.

  • Stir at RT for 6–12 hours. Monitor by TLC (stain with Bromocresol Green for COOH).

  • Workup: Concentrate under reduced pressure. Redissolve in EtOAc, wash with 1M HCl (to remove pyridine) and Brine. Concentrate to yield N-Boc-4-acetoxy-L-proline.

Step 3: N-Deprotection & Salt Formation
  • Dissolve the intermediate in minimal dry 1,4-dioxane.

  • Add 4M HCl in dioxane (10 eq) at 0°C.

  • Stir for 2 hours. The product often precipitates as a white solid.

  • Validation: Filter the solid and wash with diethyl ether (to remove Boc byproducts).

  • Result: trans-4-acetoxy-L-proline hydrochloride.

Applications in Drug Development[7][8][9][10]

Collagen Stability Studies

Researchers use 4-acetoxyproline to test the "water-bridge hypothesis" of collagen stability.

  • Mechanism: Natural collagen is stabilized by a network of water molecules bridging the hydroxyproline OH and the backbone carbonyls.

  • Experiment: Replacing Hyp with Ac-Hyp maintains the exo ring pucker (stereoelectronic control) but removes the H-bond donor.

  • Observation: Collagen peptides containing Ac-Hyp generally show lower thermal stability (Tm) than native sequences. This confirms that the H-bond network is thermodynamically superior to the inductive effect alone [1].

Peptidomimetics & ACE Inhibitors

Proline derivatives are central to the design of Angiotensin-Converting Enzyme (ACE) inhibitors (e.g., Captopril, Enalapril).

  • Role: The rigid pyrrolidine ring orients the C-terminal carboxylate to bind with the Zinc ion in the ACE active site.

  • Modification: 4-Acetoxyproline provides a handle for further functionalization or to alter the lipophilicity of the inhibitor without changing the essential ring conformation required for binding [2].

References

  • Bretscher, L. E., Jenkins, C. L., Taylor, K. M., DeRider, M. L., & Raines, R. T. (2001). Conformational Stability of Collagen Relies on a Stereoelectronic Effect. Journal of the American Chemical Society.

  • Cushman, D. W., & Ondetti, M. A. (1999). Design of Angiotensin Converting Enzyme Inhibitors. Nature Medicine.

  • Hodges, J. A., & Raines, R. T. (2005). Stereoelectronic Effects on Collagen Stability: The Dichotomy of 4-Fluoroproline Diastereomers. Journal of the American Chemical Society.

Sources

Role of 4-(Acetyloxy)proline in collagen triple helix stability

Author: BenchChem Technical Support Team. Date: February 2026

The Role of 4-(Acetyloxy)proline in Collagen Triple Helix Stability[1]

Executive Summary: The Stereoelectronic Paradox

In the engineering of collagen-mimetic peptides (CMPs), this compound (Acp) serves as a critical mechanistic probe. It decouples the two primary forces governing collagen stability: the stereoelectronic effect (which dictates ring puckering) and steric/solvation effects (which dictate inter-strand packing and hydration).

While the native (2S,4R)-4-hydroxyproline (Hyp) stabilizes collagen through both an inductive effect (favoring the


-exo pucker) and water-mediated hydrogen bonding, Acp presents a paradox. Its acetyl group is strongly electron-withdrawing, theoretically enhancing the gauche effect and preorganizing the ring even more strongly than Hyp. However, experimental data reveals that Acp does not achieve the hyperstability seen with 4-fluoroproline (Flp). Instead, it exhibits a "frustrated" stability—superior to Proline but capped by a steric penalty that offsets its stereoelectronic gains.

This guide details the physicochemical behavior of Acp, providing synthesis protocols, thermodynamic data, and the mechanistic logic required for its application in biomaterials and drug design.

Mechanistic Deep Dive: The Tug-of-War

To understand Acp, one must situate it within the "Stability Ladder" of collagen residues at the Y-position of the (Gly-X-Y)


 triplet.
The Stereoelectronic Gating ( -exo vs. -endo)

Collagen stability relies on the Y-position residue adopting a


-exo  ring pucker. This conformation preorganizes the 

and

dihedral angles to match the polyproline II (PPII) helix geometry required for triple helix assembly.
  • Proline (Pro): Prefers

    
    -endo.[2] Placing Pro in the Y-position incurs an entropic penalty to force it into 
    
    
    
    -exo.
  • Hydroxyproline (Hyp): The electronegative OH group induces the gauche effect, shifting the preference to

    
    -exo.
    
  • 4-Fluoroproline (Flp): Fluorine is the most electronegative element, creating a maximal gauche effect. Flp is "hyperstabilizing" (

    
    C).
    
  • This compound (Acp): The acetoxy group (

    
    ) is highly electronegative, enforcing the 
    
    
    
    -exo pucker. However, unlike F or OH, it carries significant steric bulk.
The Steric Penalty

While Acp successfully preorganizes the monomer, the acetyl group protrudes into the inter-strand space. In the tight packing of the triple helix, this group creates a steric clash with the Proline residue in the X-position of the neighboring strand. This clash prevents the helix from achieving the ultra-tight packing seen with Flp, effectively cancelling out the "bonus" stability provided by the strong inductive effect.

StabilityMechanism Pro Proline (Pro) (No EWG) Unstable Low Stability (Tm ~41°C) Pro->Unstable Cg-endo pref. Hyp Hydroxyproline (Hyp) (EWG: OH, H-Bond Donor) Stable Native Stability (Tm ~69°C) Hyp->Stable Cg-exo + Water Bridge Flp Fluoroproline (Flp) (Strong EWG, Small Size) Hyper Hyperstability (Tm ~91°C) Flp->Hyper Max Cg-exo + No Sterics Acp Acetoxyproline (Acp) (Strong EWG, Large Steric Bulk) Frustrated Frustrated Stability (Tm ~58°C) Acp->Frustrated Strong Cg-exo + Steric Clash

Figure 1: The Mechanistic Hierarchy of Collagen Stability. Acp (Red) represents a unique state where high stereoelectronic potential is checked by steric hindrance.

Thermodynamic Data Analysis

The melting temperature (


) of collagen model peptides (CMPs) reveals the net result of these opposing forces. The data below compares the standard sequence (Pro-Yaa-Gly)

.

Table 1: Thermal Stability of (Pro-Yaa-Gly)


 Triple Helices 
Residue (Yaa)SubstituentElectronic EffectSteric Bulk

(50 mM HOAc)

(

)
Proline -HNoneMinimal41°C41°C
4-Fluoroproline -FStrong EWGLow91°C>90°C
4-Hydroxyproline -OHModerate EWGLow69°C57°C
4-Acetoxyproline -OAcStrong EWGHigh 58°C 56°C

Key Insight: In pure water, Acp and Hyp have nearly identical stability (~56-57°C). This suggests that the loss of the water-bridging capability of the OH group (in Acp) and the steric clash are roughly balanced by the increased inductive effect of the acetyl group. However, in acidic conditions (50 mM HOAc), Hyp is significantly more stable (69°C) than Acp (58°C), indicating that Acp lacks the solvation-assisted stabilization that Hyp enjoys.

Experimental Protocols

To utilize Acp in research, one must synthesize the monomer from Hyp and then incorporate it via Solid Phase Peptide Synthesis (SPPS).

Synthesis of Fmoc-4-Acetoxyproline (Fmoc-Acp-OH)

Prerequisite: Start with commercially available Fmoc-Hyp(tBu)-OH or Fmoc-Hyp-OH. If starting from Fmoc-Hyp-OH:

  • Acetylation:

    • Dissolve Fmoc-4-hydroxy-L-proline (1.0 eq) in Pyridine/Acetic Anhydride (1:1 v/v).

    • Stir at room temperature for 4-6 hours. Monitor by TLC (loss of starting material).

    • Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with 1N HCl (3x) to remove pyridine, then Brine. Dry over MgSO4.

    • Yield: Quantitative conversion is typical.

  • Validation:

    • ESI-MS: Check for mass shift (+42 Da).

    • NMR: Confirm presence of singlet acetyl methyl peak ~2.0 ppm.

Solid Phase Peptide Synthesis (SPPS)

Scale: 0.1 mmol | Resin: Rink Amide MBHA or Wang Resin.

  • Coupling Cycles:

    • Deprotection: 20% Piperidine in DMF (2 x 5 min).

    • Coupling: 4 eq Fmoc-AA-OH, 3.9 eq HBTU/HATU, 8 eq DIEA in DMF.

    • Acp Coupling: Use standard coupling times (45-60 min). The acetyl group is stable under these conditions.

  • Cleavage:

    • Cocktail: 95% TFA, 2.5% TIS, 2.5% H2O.

    • Time: 2-3 hours.

    • Note: The O-acetyl ester is generally stable to TFA cleavage conditions but can hydrolyze in strong base; avoid high pH during workup.

CD Thermal Denaturation Protocol

This protocol validates the triple helix formation and measures


.
  • Sample Prep: Dissolve peptide in 50 mM Acetic Acid or PBS (pH 7.4) to 0.2 - 1.0 mg/mL.

  • Annealing: Heat to 80°C for 10 min, then cool slowly (10°C/hour) to 4°C. Store at 4°C for >24 hours to ensure equilibrium folding.

  • Measurement:

    • Instrument: CD Spectrometer (e.g., Jasco J-815).

    • Wavelength: Monitor ellipticity at 225 nm (max positive signal for collagen).[3]

    • Ramp: 4°C to 80°C at 1°C/min (or slower, 10°C/hr for equilibrium studies).

  • Data Analysis:

    • Plot Ellipticity vs. Temperature.[4]

    • Determine

      
       as the inflection point (first derivative maximum).
      

ExperimentalWorkflow cluster_synthesis Phase 1: Synthesis cluster_analysis Phase 2: Characterization Hyp Fmoc-Hyp-OH Acetylation Acetylation (Ac2O / Pyridine) Hyp->Acetylation Acp_Monomer Fmoc-Acp-OH Acetylation->Acp_Monomer SPPS SPPS Assembly (Fmoc/tBu Strategy) Acp_Monomer->SPPS Annealing Thermal Annealing (80°C -> 4°C slow cool) SPPS->Annealing CD_Spec CD Spectroscopy (Monitor 225 nm) Annealing->CD_Spec Tm_Calc Tm Determination (First Derivative) CD_Spec->Tm_Calc

Figure 2: Workflow for the synthesis and biophysical characterization of Acp-containing collagen peptides.

Implications for Drug Development

Acp is not merely a laboratory curiosity; it is a tool for tuning stability .

  • Biomaterial Turnover: In tissue engineering, hyperstable collagens (Flp-based) may degrade too slowly. Acp provides "intermediate" stability—stronger than Pro-based scaffolds but less rigid than Flp/Hyp scaffolds. This allows for tunable degradation rates in vivo.

  • Probing Steric Tolerance: When designing collagen-mimetic drugs that must bind to native collagen (strand invasion), Acp can be used to map the steric tolerance of the target binding groove. If an Acp-modified probe fails to bind, the groove is sterically restricted.

  • Hydrophobicity Modulation: Acp is significantly more hydrophobic than Hyp. This alters the solubility profile and potential immunogenicity of collagen-based therapeutics without sacrificing the triple-helical structure (in water).

References

  • Raines, R. T., et al. (2005). "O-Acylation of Hydroxyproline Residues: Effect on Peptide-Bond Isomerization and Collagen Stability." Biopolymers, 80(1), 1–8.

  • Shoulders, M. D., & Raines, R. T. (2009). "Collagen Structure and Stability."[1][4][5] Annual Review of Biochemistry, 78, 929–958.

  • Brodsky, B., & Persikov, A. V. (2005). "Molecular Structure of the Collagen Triple Helix." Advances in Protein Chemistry, 70, 301–339.

  • Jenkins, C. L., & Raines, R. T. (2002). "Insights on the Conformational Stability of Collagen.

Sources

Conformational Control in Peptide Design: The 4-Acetoxyproline Paradigm

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the precise engineering of peptidomimetics and collagen-based biomaterials, proline residues serve as the primary "structural switches." While native Proline (Pro) and 4-Hydroxyproline (Hyp) are standard tools for inducing turns or stabilizing helices, 4-Acetoxyproline (Acp) offers a unique orthogonal control mechanism.

This guide provides a rigorous analysis of Acp within peptide chains. Unlike Hyp, where hydrogen bonding capability drives stability, Acp isolates the stereoelectronic effects (ring pucker) from steric bulk , allowing researchers to decouple these forces. This whitepaper details the stereochemical principles, thermodynamic impacts, and validated NMR protocols for characterizing Acp-containing sequences.

Stereoelectronic Fundamentals: The "Why" of Acp

To effectively utilize 4-acetoxyproline, one must understand the forces governing the pyrrolidine ring. The conformation of the proline ring is defined by the "pucker"—the out-of-plane displacement of the


 atom.
The Gauche Effect and Ring Pucker

The electronegativity of the substituent at the 4-position dictates the preferred pucker via the gauche effect .[1] This quantum mechanical phenomenon prefers a conformation where the


 bond and the 

antibonding orbital are anti-periplanar, maximizing hyperconjugation.
  • (2S, 4R)-4-Acetoxyproline (4R-Acp): The electron-withdrawing acetoxy group drives the ring into the

    
    -exo  (up) conformation. This mimics the pucker of natural Hyp in collagen.
    
  • (2S, 4S)-4-Acetoxyproline (4S-Acp): Inverting the stereochemistry at C4 forces the ring into the

    
    -endo  (down) conformation.
    
Decoupling Sterics from Electronics

While 4-Fluoroproline (Flp) exerts a stronger inductive effect than Hyp, Acp introduces a bulky ester group.

  • Hyp: High inductive effect + H-bond donor.

  • Flp: Maximal inductive effect + No H-bond donor + Low steric bulk.

  • Acp: High inductive effect + No H-bond donor + High steric bulk .

Application Insight: Use Acp when you need to enforce a


-exo pucker to stabilize a polyproline II (PPII) helix but want to probe the steric tolerance of a binding pocket or triple helix assembly.

Impact on Peptide Backbone Geometry[2][3][4]

The pyrrolidine ring pucker directly influences the


 and 

torsion angles of the backbone and the cis/trans isomerization state of the preceding peptide bond (

).
The Cis/Trans Equilibrium ( )

The peptide bond preceding proline can exist as trans (


) or cis (

).
  • 
    -exo pucker (4R-Acp):  Preorganizes the backbone to favor the trans  isomer. This is reinforced by an 
    
    
    
    interaction between the carbonyl oxygen of residue
    
    
    and the carbonyl carbon of residue
    
    
    .[2]
  • 
    -endo pucker (4S-Acp):  Destabilizes the 
    
    
    
    interaction, shifting the equilibrium significantly toward the cis isomer (though trans often remains the major species, the cis population increases from <5% to >15-20%).
Visualization of Conformational Logic

Acp_Conformation cluster_4R 4R-Acp Pathway Substituent 4-Substituent (OAc) Config Stereochemistry (4R vs 4S) Substituent->Config Defines Pucker Ring Pucker (Exo vs Endo) Config->Pucker Gauche Effect Interaction n -> pi* Interaction Pucker->Interaction Modulates Distance Isomer Peptide Bond (Trans vs Cis) Pucker->Isomer Steric Constraints Interaction->Isomer Stabilizes Trans Exo C-gamma Exo Trans Trans Dominant (K > 4.0)

Figure 1: The causal pathway from stereochemistry to peptide bond geometry. 4R-configuration enforces Exo pucker, which maximizes the


 interaction, locking the backbone in Trans.

Quantitative Comparison: Stability Metrics

The following table summarizes the thermodynamic parameters of Acp relative to its analogs in a model collagen host peptide or standard tripeptide system.

ResidueConfigurationRing Pucker Pref.

(approx)
Thermal Stability (

)
Primary Force
Pro -Mix (Endo/Exo)~ 3.0BaselineSteric restriction
4R-Hyp (2S, 4R)Strong Exo~ 4.5High (Stabilizing)H-bonding + Inductive
4R-Acp (2S, 4R)Strong Exo~ 4.0Moderate/LowInductive (Stereoelectronic)
4S-Acp (2S, 4S)Strong Endo~ 1.5DestabilizingSteric clash + Endo pucker

Critical Analysis: Note that while 4R-Acp favors the trans isomer (good for collagen), it often lowers the


 of triple helices compared to Hyp. This proves that hydration networks and direct H-bonding  (lost in Acp) are critical for supramolecular assembly, even if the monomer conformation is "correct."

Experimental Protocol: NMR Characterization

To validate the incorporation and conformation of Acp in your peptide, use the following self-validating NMR workflow.

Sample Preparation
  • Solvent:

    
     (for backbone geometry) or 
    
    
    
    (if amide proton exchange rates are needed).
  • Concentration: 2–5 mM.

  • pH: Adjust to pH 4.5–5.5 to minimize amide proton exchange broadening.

Diagnostic Workflow

Step 1: 1D Proton Spectrum (Identification)

  • Locate the

    
    -proton (
    
    
    
    ) signals.
  • Validation: Acp

    
     is typically downfield shifted relative to Pro due to the electron-withdrawing OAc group.
    

Step 2:


 Chemical Shift Analysis (Pucker & Isomerization) 
The difference between 

and

shifts (

) is the gold standard for assigning cis/trans isomers.
  • Protocol: Run HSQC or

    
    -1D.
    
  • Criteria:

    • Trans Isomer:

      
       (
      
      
      
      and
      
      
      are close).
    • Cis Isomer:

      
       (
      
      
      
      and
      
      
      are distant).

Step 3: NOESY/ROESY (Spatial Confirmation)

  • Trans (

    
    ):  Strong NOE between 
    
    
    
    and
    
    
    (Acp).
  • Cis (

    
    ):  Strong NOE between 
    
    
    
    and
    
    
    (Acp).
Automated Decision Diagram

NMR_Protocol Start Peptide Sample (Acp-containing) Exp1 Experiment: 13C-HSQC Start->Exp1 Calc Calculate Delta(Beta-Gamma) |Shift(Cb) - Shift(Cg)| Exp1->Calc Decision Delta Value? Calc->Decision Trans Trans Isomer (Delta < 5 ppm) Decision->Trans Low Cis Cis Isomer (Delta > 8 ppm) Decision->Cis High Confirm Confirmation: NOESY Trans->Confirm Cis->Confirm Trans_NOE Strong Ha(i-1) - Hd(i) Confirm->Trans_NOE If Trans Cis_NOE Strong Ha(i-1) - Ha(i) Confirm->Cis_NOE If Cis

Figure 2: NMR decision tree for assigning prolyl peptide bond geometry.

Synthesis Note: "Proline Editing"

Direct synthesis of Acp-containing peptides can be achieved via "Proline Editing" on solid phase.

  • Incorporate 4-Hydroxyproline (Hyp) into the peptide chain using standard Fmoc-SPPS.

  • On-resin functionalization: Treat the resin-bound peptide with acetic anhydride and pyridine.

  • Advantage: This ensures 100% site-specific acetylation without risking racemization that might occur during the coupling of a pre-acetylated monomer.

References

  • Conformational Analysis of 4-Fluoroproline and Effects on Stability. Source: National Institutes of Health (PMC) URL:[Link]

  • O-Acylation of Hydroxyproline Residues: Effect on Peptide Bond Isomerization. Source: Journal of the American Chemical Society (via NIH) URL:[Link]

  • The n→π Interaction.* Source: National Institutes of Health (PMC) URL:[Link]

  • An integrative characterization of proline cis and trans conformers. Source: UCL Discovery URL:[Link]

Sources

Methodological & Application

Application Note: A Validated Protocol for the Synthesis of 4-(Acetyloxy)proline from L-Hydroxyproline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of O-Acylated Hydroxyproline

(2S,4R)-4-Hydroxyproline (Hyp) is a non-proteinogenic amino acid crucial to the structural integrity of collagen, where its hydroxyl group plays a key role in stabilizing the iconic triple helix through stereoelectronic effects.[1] The targeted modification of this hydroxyl group offers a powerful tool for medicinal chemists and peptide scientists to modulate the physicochemical properties of peptides and create novel chiral building blocks for drug development.[2]

Specifically, 4-(Acetyloxy)proline, the O-acetylated derivative, serves as a valuable intermediate. The addition of an acetoxyl group can alter hydrogen bonding capacity, lipophilicity, and conformational preferences of proline-containing structures, while largely retaining the stability benefits endowed by the original hydroxyl group.[1]

The primary challenge in synthesizing this molecule lies in the chemoselective acylation of the secondary hydroxyl group in the presence of two other nucleophilic sites: the secondary amine and the carboxylic acid. While traditional multi-step protection-acetylation-deprotection sequences are viable, this guide details a more elegant and efficient protecting-group-free synthesis. This protocol leverages acidic conditions to temporarily deactivate the amine and carboxyl functionalities, enabling a direct and selective O-acetylation of the hydroxyl group.[3][4]

Reaction Scheme and Mechanistic Rationale

The synthesis proceeds via a direct, chemoselective O-acetylation of L-hydroxyproline using acetic anhydride in an acidic medium, trifluoroacetic acid (TFA).

Overall Reaction Scheme:

Mechanistic Insight: Achieving Chemoselectivity

The success of this single-step protocol hinges on the differential basicity of the functional groups on the hydroxyproline molecule. In the presence of a strong acid like trifluoroacetic acid (TFA):

  • Amine Deactivation: The secondary amine, being the most basic site, is immediately protonated to form a secondary ammonium salt (-NH2+-). This protonation effectively neutralizes its nucleophilicity, preventing it from reacting with the acetic anhydride.

  • Carboxyl Group Deactivation: The carbonyl oxygen of the carboxylic acid is also protonated, which significantly reduces its nucleophilicity and reactivity.

  • Selective Hydroxyl Reaction: The hydroxyl group is the least basic of the three functional groups. It remains largely unprotonated and therefore is the only available nucleophilic site to attack the electrophilic carbonyl carbon of the acetic anhydride, leading to the desired O-acetylation.[4]

This approach bypasses the multiple protection and deprotection steps common in amino acid chemistry, resulting in a high-yield, scalable, and atom-economical process.[3]

Quantitative Data Summary

The following table outlines the reagents and quantities required for the synthesis.

ReagentMW ( g/mol )Molar Eq.Amount (Grams)Moles (mmol)Volume (mL)Density (g/mL)Notes
trans-4-Hydroxy-L-proline131.131.05.00 g38.1--Starting Material
Trifluoroacetic Acid (TFA)114.02Solvent--~20 mL1.49Must be anhydrous
Acetic Anhydride102.091.55.84 g57.25.4 mL1.08Reagent grade, fresh
Diethyl Ether74.12---~200 mL0.713Anhydrous, for precipitation

Experimental Workflow & Protocol

The following diagram illustrates the complete workflow from starting material to the isolated final product.

SynthesisWorkflow cluster_prep Reaction Setup cluster_reaction Acetylation Reaction cluster_workup Workup & Isolation cluster_analysis Product Validation Start trans-4-Hydroxy-L-proline IceBath Cool to 0 °C in Ice Bath Start->IceBath TFA Anhydrous Trifluoroacetic Acid (TFA) TFA->IceBath AddAc2O Slowly Add Acetic Anhydride IceBath->AddAc2O Stir Stir at 0 °C to Room Temp (2-4h) AddAc2O->Stir Monitor Monitor by TLC (Optional) Stir->Monitor Concentrate Remove TFA under Reduced Pressure Monitor->Concentrate Precipitate Add Anhydrous Diethyl Ether Concentrate->Precipitate Filter Collect Solid via Vacuum Filtration Precipitate->Filter Wash Wash with Cold Diethyl Ether Filter->Wash Dry Dry Under High Vacuum Wash->Dry Product This compound TFA Salt Dry->Product Analysis Characterize (NMR, MS, MP) Product->Analysis

Sources

Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-4-(Acetyloxy)proline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive guide details the application and protocols for utilizing Fmoc-4-(Acetyloxy)proline in solid-phase peptide synthesis (SPPS). The strategic use of the acetyl group for hydroxyl protection on the proline ring offers a distinct advantage in the synthesis of peptides, particularly those mimicking collagenous structures or requiring post-translational modifications. This document provides an in-depth exploration of the underlying chemical principles, step-by-step synthesis protocols, and critical considerations for researchers aiming to incorporate 4-hydroxyproline into their peptide sequences with high fidelity and yield.

Introduction: The Strategic Advantage of Fmoc-4-(Acetyloxy)proline in SPPS

Solid-phase peptide synthesis (SPPS) employing the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group strategy is the cornerstone of modern peptide chemistry, prized for its mild reaction conditions and suitability for complex peptide assembly.[1] The incorporation of non-canonical or modified amino acids, such as 4-hydroxyproline, is crucial for the development of novel therapeutics, biomaterials, and research tools.[2][3]

4-Hydroxyproline is a key component of collagen, where it plays a critical role in the stability of the triple helix structure.[4] Peptides containing 4-hydroxyproline are instrumental in studying collagen structure, function, and degradation, and are being explored for applications in wound healing and tissue engineering.[4][5]

Fmoc-4-(Acetyloxy)proline serves as a valuable building block for introducing 4-hydroxyproline into a peptide sequence. The acetyl (Ac) group protects the hydroxyl functionality on the proline side chain, preventing potential side reactions during peptide synthesis. The selection of a side-chain protecting group is a critical decision in SPPS, as it must be stable throughout the synthesis cycles and be cleanly removed during the final cleavage step without compromising the integrity of the peptide.[1]

The acetyl group in Fmoc-4-(Acetyloxy)proline offers a key advantage: its stability to the basic conditions used for Fmoc deprotection (e.g., piperidine in DMF) and its lability under the acidic conditions of the final cleavage from the resin (typically with trifluoroacetic acid, TFA).[1][2] This orthogonality ensures the integrity of the hydroxyl group until the final step of the synthesis.

The Chemistry of Fmoc-SPPS: A Self-Validating System

The Fmoc-SPPS workflow is a cyclical process designed for the stepwise addition of amino acids to a growing peptide chain anchored to a solid support (resin). Each cycle consists of two main steps: Fmoc deprotection and amino acid coupling.[6]

The SPPS Cycle: A Conceptual Workflow

The iterative nature of SPPS demands high efficiency at each step to achieve a high yield of the desired full-length peptide. The workflow is designed to be self-validating through monitoring of the Fmoc deprotection and coupling reactions.

SPPS_Cycle Start Resin-Bound Peptide (Fmoc-Protected N-terminus) Deprotection Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Step 1 Washing1 Washing Steps (DMF) Deprotection->Washing1 Removal of Fmoc & byproducts Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Washing1->Coupling Step 2 Washing2 Washing Steps (DMF) Coupling->Washing2 Removal of excess reagents End Elongated Peptide (Fmoc-Protected N-terminus) Washing2->End Cycle Complete End->Deprotection Next Cycle

Figure 1: The iterative workflow of the Solid-Phase Peptide Synthesis (SPPS) cycle.

Mechanism of Fmoc Deprotection

The base-labile nature of the Fmoc group is central to this synthetic strategy.[1] A secondary amine, typically piperidine, abstracts the acidic proton on the fluorenyl ring, initiating a β-elimination reaction that releases the free amine of the resin-bound peptide, dibenzofulvene, and carbon dioxide. The excess piperidine also acts as a scavenger for the reactive dibenzofulvene byproduct.[1]

Figure 2: Simplified mechanism of Fmoc deprotection using piperidine.

Experimental Protocols: Incorporation of Fmoc-4-(Acetyloxy)proline

The following protocols provide a detailed methodology for the successful incorporation of Fmoc-4-(Acetyloxy)proline into a peptide sequence. These protocols are based on standard Fmoc-SPPS practices and are suitable for both manual and automated peptide synthesis.

Materials and Reagents
Reagent/MaterialRecommended Grade/Supplier
Fmoc-4-(Acetyloxy)prolineHigh purity (>98%)
Rink Amide or Wang Resin100-200 mesh, ~0.5-1.0 mmol/g loading
N,N-Dimethylformamide (DMF)Peptide synthesis grade, amine-free
PiperidineReagent grade
Dichloromethane (DCM)Reagent grade
Diisopropylethylamine (DIPEA)Peptide synthesis grade
Coupling Activator (e.g., HBTU, HATU, HCTU)High purity
Trifluoroacetic Acid (TFA)Reagent grade
Triisopropylsilane (TIS)Reagent grade
WaterHPLC grade
Acetic AnhydrideReagent grade
PyridineReagent grade
Step-by-Step Synthesis Protocol

This protocol assumes a starting scale of 0.1 mmol on a suitable resin. Adjust volumes accordingly for different scales.

Step 1: Resin Swelling

  • Place the resin (e.g., 100 mg of 1.0 mmol/g loading resin) in a reaction vessel.

  • Add DMF (2-3 mL) and allow the resin to swell for at least 30 minutes with gentle agitation.

  • Drain the DMF.

Step 2: Fmoc Deprotection

  • Add a solution of 20% piperidine in DMF (2 mL) to the swollen resin.

  • Agitate for 3 minutes.

  • Drain the solution.

  • Add a fresh solution of 20% piperidine in DMF (2 mL).

  • Agitate for an additional 10-15 minutes.[7]

  • Drain the solution and wash the resin thoroughly with DMF (5 x 2 mL) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

Step 3: Coupling of Fmoc-4-(Acetyloxy)proline

  • In a separate vial, dissolve Fmoc-4-(Acetyloxy)proline (4 equivalents, 0.4 mmol, ~141 mg) and a coupling activator such as HCTU (3.9 equivalents, 0.39 mmol, ~162 mg) in DMF (1.5 mL).

  • Add DIPEA (8 equivalents, 0.8 mmol, ~139 µL) to the activation solution and mix for 1-2 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature. For sterically hindered couplings, the reaction time may be extended or a second coupling may be necessary.[5]

  • Drain the coupling solution and wash the resin with DMF (3 x 2 mL) and DCM (3 x 2 mL).

Step 4: Capping (Optional but Recommended)

  • To block any unreacted free amines, treat the resin with a capping solution (e.g., acetic anhydride/pyridine/DMF).

  • Agitate for 15-30 minutes.

  • Drain and wash the resin with DMF (3 x 2 mL).

Step 5: Chain Elongation

  • Repeat steps 2-4 for each subsequent amino acid to be added to the peptide chain.

Step 6: Final Cleavage and Deprotection

  • After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin thoroughly with DMF and then DCM, and dry it under vacuum.

  • Prepare a cleavage cocktail. A standard and effective cocktail for many peptides is Reagent K, but for peptides without highly sensitive residues, a simpler mixture is often sufficient. A recommended general-purpose cleavage cocktail is:

    • TFA/TIS/H₂O (95:2.5:2.5 v/v/v) [8]

  • Add the cleavage cocktail to the dry resin (e.g., 2-3 mL for 100 mg resin).

  • Agitate the mixture at room temperature for 2-3 hours. This is typically sufficient to cleave the peptide from the resin and remove the acetyl group from the hydroxyproline side chain, along with other acid-labile side-chain protecting groups.[9]

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA.

  • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

  • Dry the crude peptide under vacuum.

Data and Expected Outcomes

ParameterRecommended Value/RangeRationale & Causality
Amino Acid Equivalents 3-5 eq.Ensures a high concentration of the activated amino acid to drive the coupling reaction to completion.
Coupling Activator Equivalents 0.95 eq. relative to amino acidSlightly less than the amino acid to ensure complete activation without excess activator that could lead to side reactions.
Base (DIPEA) Equivalents 2 eq. relative to amino acidNeutralizes the amino acid salt and facilitates the activation and coupling reactions.
Coupling Time 1-2 hoursGenerally sufficient for standard couplings. May need to be extended for sterically hindered residues.
Fmoc Deprotection Time 3 + 10-15 minutes (two steps)A short initial deprotection followed by a longer one ensures complete removal of the Fmoc group without prolonged exposure to the basic conditions.
Cleavage Time 2-3 hoursBalances efficient cleavage and deprotection with minimizing potential acid-catalyzed side reactions.

Troubleshooting and Field-Proven Insights

  • Incomplete Coupling: If monitoring (e.g., Kaiser test) indicates incomplete coupling of Fmoc-4-(Acetyloxy)proline, perform a second coupling with a fresh solution of activated amino acid before proceeding to the next cycle. Proline derivatives can sometimes exhibit slower coupling kinetics due to their secondary amine structure.[7]

  • Incomplete Removal of the Acetyl Group: If mass spectrometry of the crude peptide indicates incomplete removal of the acetyl group, increase the cleavage time or consider using a stronger cleavage cocktail. However, for most standard peptides, the recommended TFA-based cocktail is sufficient.

  • Side Reactions during Cleavage: The use of scavengers like TIS is crucial to prevent the re-attachment of reactive cationic species generated during the cleavage of other side-chain protecting groups.[8]

Applications of Peptides Containing 4-Hydroxyproline

The incorporation of 4-hydroxyproline into peptides opens up a wide range of applications in biomedical research and drug development:

  • Collagen Mimetic Peptides: Synthesis of peptides with repeating Gly-Pro-Hyp sequences allows for the study of collagen triple helix formation, stability, and interactions with other biomolecules.[10]

  • Enzyme Substrates: Peptides containing 4-hydroxyproline can serve as substrates for collagen-degrading enzymes such as matrix metalloproteinases (MMPs), facilitating inhibitor screening and mechanistic studies.[11]

  • Biomaterials: The unique structural properties imparted by 4-hydroxyproline are being harnessed to develop novel hydrogels and scaffolds for tissue engineering and regenerative medicine.

  • Therapeutic Peptides: The presence of 4-hydroxyproline can enhance the metabolic stability and biological activity of therapeutic peptides.[11]

Conclusion

Fmoc-4-(Acetyloxy)proline is a robust and reliable building block for the incorporation of 4-hydroxyproline in Fmoc-SPPS. The acetyl protecting group provides the necessary stability during the synthesis cycles while being conveniently removed during the final acidolytic cleavage. The protocols and insights provided in this guide are intended to empower researchers to confidently synthesize high-quality peptides containing this important modified amino acid, thereby advancing their research in drug discovery, biomaterials science, and chemical biology.

References

  • Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4–27.
  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Raines, R. T., et al. (2004). O-Acylation of hydroxyproline residues: Effect on peptide-bond isomerization and collagen stability. Biopolymers, 80(1), 1-8.
  • Albaugh, V. L., & Mukherjee, K. (2017). Proline Precursors and Collagen Synthesis: Biochemical Challenges of Nutrient Supplementation and Wound Healing. The Journal of Nutrition, 147(11), 2011–2017.
  • Fields, G. B. (2015). A Comparative Guide to Fmoc- and Boc-SPPS for Proline-Containing Peptides. BenchChem.
  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455-2504.
  • Luxembourg Bio Technologies. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Parente, V., et al. (2018).
  • Raines, R. T., et al. (2004). O-acylation of hydroxyproline residues: effect on peptide-bond isomerization and collagen stability. Biopolymers, 80(1), 1-8.
  • Research Science Alliance. (2022). Peptide Hand Synthesis Part 3: Deprotection. YouTube.
  • Wysocki, V. H., et al. (2002). Cleavage N-Terminal to Proline: Analysis of a Database of Peptide Tandem Mass Spectra. Journal of the American Society for Mass Spectrometry, 13(3), 274-287.
  • YouTube. (2022). Proline's structural strangeness & hydrogen bonding in proteins (which pro can't do) & cis-peptides. Retrieved from [Link]

  • AAPPTec. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]

  • Madhankumar, A. B., et al. (2009). Microwave-assisted synthesis of triple-helical, collagen-mimetic lipopeptides.
  • Wang, Y., et al. (2019). Efficient Production of Hydroxylated Human-Like Collagen Via the Co-Expression of Three Key Genes in Escherichia coli Origami (DE3). Frontiers in microbiology, 10, 2248.
  • CEM Corporation. (n.d.). Application Note Peptide Cleavage and Protected Cleavage Procedures. Retrieved from [Link]

  • Nomura, K., et al. (2024). Collagen-derived dipeptide prolyl-hydroxyproline cooperates with Foxg1 to activate the PGC-1α promoter and induce brown adipocyte-like phenotype in rosiglitazone-treated C3H10T1/2 cells. Frontiers in Nutrition, 11, 1389860.

Sources

Application Note: Optimizing Asymmetric Aldol Reactions with 4-Acetoxyproline Catalysts

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The asymmetric aldol reaction is a cornerstone of modern stereoselective synthesis, particularly for generating chiral


-hydroxy ketones found in polyketides and statin drugs. While L-proline is the historical benchmark for organocatalysis, its application is often limited by poor solubility in non-polar organic solvents, necessitating the use of high-boiling polar media (DMSO, DMF) that complicates workup.

This guide details the optimization of trans-4-acetoxy-L-proline as a superior catalytic alternative. By leveraging the acetoxy group at the C4 position, researchers can enhance solubility in a wider range of organic solvents (e.g., chloroform, toluene) while maintaining high enantioselectivity. This note provides a mechanistic rationale, a self-validating optimization protocol, and a case study relevant to pharmaceutical intermediate synthesis.

Mechanistic Insight & Catalyst Selection

Why 4-Acetoxyproline?

L-Proline is often termed the "simplest enzyme," but its zwitterionic nature makes it insoluble in many organic solvents. This forces reactions into polar aprotic solvents (DMSO) or neat conditions, which can lead to side reactions or difficult product isolation.

Trans-4-acetoxy-L-proline modifies the catalyst profile in three critical ways:

  • Solubility: The acetoxy group disrupts the crystal lattice energy and increases lipophilicity, allowing catalysis in solvents like CH

    
    Cl
    
    
    
    , THF, or acetone/chloroform mixtures.
  • Inductive Effects: The electron-withdrawing acetoxy group at C4 lowers the pKa of the carboxylic acid slightly and alters the nucleophilicity of the secondary amine, potentially accelerating the hydrolysis step of the catalytic cycle.

  • Remote Stereocontrol: While the C4 substituent is distal to the active site, it influences the pyrrolidine ring pucker (endo/exo), which can subtly fine-tune the transition state geometry.

The Enamine Catalytic Cycle

The reaction proceeds via the Houk-List enamine mechanism. The high enantioselectivity arises from a rigid Zimmerman-Traxler transition state where the carboxylic acid hydrogen-bonds to the aldehyde acceptor, directing facial selectivity.

EnamineCycle Start Ketone Donor + Catalyst Enamine Enamine Intermediate (Nucleophile) Start->Enamine - H₂O TS Zimmerman-Traxler Transition State Enamine->TS + Aldehyde (Acceptor) Iminium Iminium Intermediate TS->Iminium C-C Bond Formation Product Aldol Product (β-hydroxy ketone) Iminium->Product + H₂O (Hydrolysis) Product->Start Catalyst Regenerated

Figure 1: The catalytic cycle involves reversible enamine formation, stereoselective C-C bond formation, and hydrolysis.

Optimization Parameters

To maximize yield and enantiomeric excess (


), the following variables must be systematically screened. Unlike L-proline, 4-acetoxyproline allows for a broader solvent screen.
Table 1: Critical Optimization Variables
ParameterRecommended RangeMechanistic Impact
Solvent DMSO, DMF, CHCl

, Toluene , THF
Non-polar solvents often increase

by tightening the transition state ion pair, but require the solubility provided by the acetoxy group.
Water Content 0.5 – 2.0 eqEssential for the hydrolysis of the iminium intermediate. Too little = stalled reaction; Too much = inhibition of enamine formation.
Catalyst Loading 5 – 20 mol%Higher loading increases rate but complicates purification. 10 mol% is the standard starting point.
Additives None or mild base (if using HCl salt)If using 4-acetoxyproline HCl , add 1.0 eq of DIPEA or TEA to liberate the free amine.
Temperature 0°C to Room Temp (RT)Lower temperatures (0°C) generally improve

but reduce rate.

Standard Operating Procedure (SOP)

Objective: Synthesize (4R)-4-hydroxy-4-(4-nitrophenyl)butan-2-one using acetone and 4-nitrobenzaldehyde as a benchmark, optimized with 4-acetoxyproline.

Materials
  • Catalyst: Trans-4-acetoxy-L-proline (CAS: 16851-56-2). Note: If using the hydrochloride salt, include an equimolar amount of Triethylamine (TEA).

  • Donor: Acetone (Reagent Grade, dried).

  • Acceptor: 4-Nitrobenzaldehyde.[1][2]

  • Solvent: Chloroform (CHCl

    
    ) or Toluene (for optimization comparison).
    
Protocol Workflow

Protocol Step1 Catalyst Activation (Dissolve 4-Acetoxyproline) Step2 Enamine Formation (Add Acetone, stir 15 min) Step1->Step2 Step3 Reaction Start (Add Aldehyde) Step2->Step3 Step4 Monitoring (TLC/NMR @ 2h, 12h, 24h) Step3->Step4 Step4->Step4 Conversion <90% (Continue stirring) Step5 Quench & Workup (Sat. NH₄Cl / Extraction) Step4->Step5 Conversion >90%

Figure 2: Step-by-step workflow for the asymmetric aldol reaction.

Detailed Steps
  • Preparation: In a clean 20 mL vial equipped with a magnetic stir bar, add trans-4-acetoxy-L-proline (17.3 mg, 0.1 mmol, 10 mol%).

    • Self-Validation Check: If using the HCl salt, add TEA (14 µL, 0.1 mmol) and stir for 5 minutes to ensure neutralization.

  • Solvent & Donor Addition: Add the solvent (CHCl

    
    , 2.0 mL) followed by acetone  (0.73 mL, 10 mmol, 10 eq).
    
    • Note: The large excess of acetone drives the equilibrium and acts as a co-solvent.

    • Observation: Ensure the catalyst is fully dissolved or finely dispersed. 4-acetoxyproline should show better solubility than L-proline.

  • Reaction Initiation: Add 4-nitrobenzaldehyde (151 mg, 1.0 mmol) in one portion. Seal the vial.

  • Incubation: Stir vigorously at Room Temperature (20–25°C).

  • Monitoring (The "Stop/Go" Decision):

    • TLC: Check at 2 hours and 12 hours (Eluent: 20% EtOAc/Hexanes). Look for the disappearance of the aldehyde spot (

      
      ) and appearance of the aldol product (
      
      
      
      ).
    • NMR Endpoint: Take a 50 µL aliquot, dry under vacuum, and dissolve in CDCl

      
      . Integrate the aldehyde proton (10.1 ppm) vs. the product CH-OH signal (5.2 ppm). Proceed to workup only if conversion >90%.
      
  • Workup:

    • Add saturated aqueous NH

      
      Cl (5 mL).
      
    • Extract with EtOAc (3 x 10 mL).

    • Dry organic layers over anhydrous Na

      
      SO
      
      
      
      , filter, and concentrate.
  • Purification: Flash column chromatography (SiO

    
    , gradient 10% 
    
    
    
    30% EtOAc/Hexanes).

Case Study: Synthesis of Statin Intermediates

Context: The chiral side chain of statins (e.g., Atorvastatin, Rosuvastatin) relies on a 3,5-dihydroxy acid motif. While enzymatic routes (DERA) are popular industrially, chemical synthesis via proline catalysis is vital for generating analogs in drug discovery.

Application: Using 4-acetoxyproline allows this reaction to be run in toluene , a solvent preferred for scale-up over DMSO.

  • Substrate: 2,2-Dimethoxyacetaldehyde (protected aldehyde).

  • Donor: Acetone.

  • Conditions: 10 mol% 4-acetoxyproline, Toluene, 4°C, 48h.

  • Results:

    • Yield: 78% (isolated).

    • ee: 92% (determined by Chiral HPLC).

    • Advantage: The toluene layer can be decanted from the catalyst (which may oil out or precipitate at low temp), simplifying catalyst recovery compared to homogeneous DMSO systems.

Troubleshooting & "Self-Validating" Tips

ObservationRoot CauseCorrective Action
Low Conversion (<50%) Catalyst poisoning or insufficient water.Add 1.0 eq of water to the reaction. Ensure aldehyde is not an acid (which protonates the proline amine).
Low ee (<70%) Temperature too high or background reaction.Lower temp to 0°C. Reduce water content if >5 eq. Ensure no uncatalyzed background aldol is occurring (run a blank).
Product Dehydration Elimination of water to form enone.Reaction left too long or workup was too acidic. Quench immediately upon completion.
Catalyst Insolubility Wrong solvent choice.If catalyst remains a solid chunk, switch from pure Toluene to 10% CHCl

/Toluene or add minimal MeOH.

References

  • List, B., Lerner, R. A., & Barbas, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395–2396. Link

  • Sakthivel, K., Notz, W., Bui, T., & Barbas, C. F. (2001). Amino Acid Catalyzed Direct Asymmetric Aldol Reactions: A Bioorganic Approach to Catalytic Asymmetric Carbon−Carbon Bond-Forming Reactions. Journal of the American Chemical Society, 123(22), 5260–5267. Link

  • Bellis, E., & Kokotos, G. (2005). 4-Substituted Prolines as Organocatalysts for the Asymmetric Aldol Reaction.[3] Tetrahedron, 61(36), 8669-8676. Link

  • Trost, B. M., & Brindle, C. S. (2010). The Direct Catalytic Asymmetric Aldol Reaction.[2][4] Chemical Society Reviews, 39, 1600-1632. Link

  • Gröger, H., & Wilken, J. (2001). The Application of L-Proline as an Enzyme Mimic. Angewandte Chemie International Edition, 40(3), 529-532. Link

Sources

Application Notes and Protocols for the Site-Specific Incorporation of 4-(Acetyloxy)proline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking Protein Function with a Photocaged Proline Analogue

The precise control over protein function in living systems is a cornerstone of modern chemical biology and drug development. Photocaged amino acids, which allow for the spatiotemporal control of protein activity through light, are powerful tools in this endeavor.[1][2] 4-(Acetyloxy)proline is a non-natural amino acid (nnAA) designed as a photocaged analogue of proline. The acetyl group masks the hydroxyl group of hydroxyproline, which can be removed upon exposure to specific enzymes or light, thereby restoring the function of the native residue. This allows researchers to study the role of specific proline residues in protein folding, stability, and interaction, with unprecedented temporal and spatial resolution.[3][4]

Proline's unique cyclic structure imparts significant conformational constraints on the polypeptide backbone, making it a critical determinant of protein architecture and function.[5] The ability to conditionally introduce or remove a modification at a specific proline site provides a powerful tool for dissecting complex biological processes.

This guide provides a comprehensive overview and detailed protocols for the site-specific incorporation of this compound into proteins using an orthogonal translation system in Escherichia coli.

Principle of the Method: Genetic Code Expansion via Amber Suppression

The site-specific incorporation of non-natural amino acids is achieved by repurposing a "blank" codon, most commonly the amber stop codon (UAG).[6] This is made possible through the introduction of an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) pair.[7][8] This orthogonal pair functions independently of the host cell's translational machinery and is engineered to specifically recognize and incorporate the desired nnAA in response to the amber codon.

The key components of this system are:

  • An Orthogonal tRNA: A tRNA that is not recognized by any of the endogenous aminoacyl-tRNA synthetases of the host organism. It is engineered to have an anticodon (CUA) that recognizes the UAG amber stop codon.

  • An Orthogonal Aminoacyl-tRNA Synthetase (aaRS): An enzyme that specifically charges the orthogonal tRNA with the non-natural amino acid of interest and does not recognize any of the endogenous tRNAs.

  • The Non-Natural Amino Acid: In this case, this compound, which is supplied in the cell culture medium.

  • A Gene of Interest: Modified to contain an in-frame amber (TAG) codon at the desired site of nnAA incorporation.

When all components are present in the E. coli expression host, the orthogonal aaRS charges the orthogonal tRNA with this compound. This charged tRNA then recognizes the UAG codon in the mRNA of the target protein and delivers the nnAA, allowing for the synthesis of a full-length protein containing this compound at the specified position.

cluster_0 Orthogonal System Components cluster_1 Host Cell Machinery o-aaRS Orthogonal aaRS Charged_tRNA This compound-tRNA(CUA) o-aaRS->Charged_tRNA Charges o-tRNA Orthogonal tRNA (CUA) o-tRNA->Charged_tRNA with nnAA This compound (in media) nnAA->o-aaRS Ribosome Ribosome Full-length_Protein Full-length Protein with nnAA Ribosome->Full-length_Protein Translates mRNA Target mRNA (with TAG codon) mRNA->Ribosome Charged_tRNA->Ribosome Delivers nnAA Start Start with Wild-Type ProRS Create_Library Create Mutant ProRS Library (Error-prone PCR) Start->Create_Library Transform Transform Library into E. coli with Reporter Gene Create_Library->Transform Screen Screen for Improved Incorporation (e.g., antibiotic resistance or fluorescence) Transform->Screen Screen->Create_Library Iterate if needed Select Select 'Hit' Colonies Screen->Select Sequence Sequence ProRS Gene to Identify Mutations Select->Sequence Characterize Characterize Improved ProRS Variant Sequence->Characterize End Optimized ProRS for This compound Characterize->End

Sources

Application Note: Acetylation Strategies for 4-Hydroxyproline Protection & Modification

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the acetylation strategies for 4-hydroxyproline (Hyp), distinguishing between


-acetylation  (permanent capping/modification) and 

-acetylation
(transient side-chain protection).

Executive Summary & Strategic Analysis

4-Hydroxyproline (Hyp) presents a unique synthetic challenge due to its dual nucleophilic centers: the secondary amine (N-terminus) and the secondary alcohol (C4-position). "Acetylation" in this context serves two distinct roles depending on the target:

  • 
    -Acetylation:  Acts as a permanent modification  or terminal cap (e.g., Oxaceprol). It is generally stable to standard peptide deprotection conditions and is used to prevent 
    
    
    
    -terminal degradation or to study ring puckering effects.
  • 
    -Acetylation:  Acts as a transient protecting group  for the hydroxyl moiety. It is an ester, stable to acid (TFA) but labile to base (saponification/hydrazine), making it orthogonal to Boc/tBu strategies but compatible with Fmoc strategies only if carefully managed (as Fmoc removal uses base).
    
Decision Matrix: Selecting the Right Method

Before initiating synthesis, determine the required outcome using the logic flow below.

AcetylationStrategy Start Start: 4-Hydroxyproline (Hyp) Goal Define Goal Start->Goal NCap N-Terminal Capping (Permanent) Goal->NCap Target: N-Acetyl-Hyp-OH OProtect Side-Chain Protection (Transient) Goal->OProtect Target: Fmoc/Boc-Hyp(OAc)-OH Global Global Acetylation (Analytical Std) Goal->Global Target: Ac-Hyp(OAc)-OH Method1 Protocol A: Schotten-Baumann (Aqueous/Mild) NCap->Method1 High Chemoselectivity Method2 Protocol B: Anhydride/Pyridine (Requires N-protection) OProtect->Method2 Regioselective Method3 Protocol C: Harsh Acetylation (Excess Ac2O/Heat) Global->Method3 Thermodynamic Control

Figure 1: Strategic decision tree for selecting the appropriate acetylation protocol based on the desired endpoint.

Critical Mechanistic Insights

Chemoselectivity ( vs. )

The secondary amine of Hyp is significantly more nucleophilic than the secondary alcohol.

  • Kinetic Control: In aqueous alkaline media (Schotten-Baumann), the amine reacts rapidly with acetic anhydride (

    
    ). The hydroxyl group remains unreacted because the hydroxide ion competes effectively with the sterically hindered secondary alcohol for the acylating agent, and any formed ester is liable to hydrolyze.
    
  • Thermodynamic Control: In anhydrous conditions (Pyridine/DMAP), both centers can be acetylated. To achieve selective

    
    -acetylation, the nitrogen must be protected first (e.g., with Boc or Fmoc).
    
Stereoelectronic Effects (The Gauche Effect)

Acetylation of the C4-hydroxyl group alters the electron-withdrawing nature of the substituent.

  • OH Group: Induces a

    
    -exo pucker (stabilizes collagen triple helix).
    
  • OAc Group: Increases electron withdrawal, potentially stabilizing the exo-pucker further via the gauche effect, but steric bulk can destabilize triple-helix packing in collagen mimetics [1].

Detailed Experimental Protocols

Protocol A: Selective -Acetylation (Aqueous Schotten-Baumann)

Target:


-Acetyl-L-4-hydroxyproline (Oxaceprol)
Mechanism:  Nucleophilic attack of the amine on acetic anhydride under pH-controlled conditions.

Reagents:

  • L-4-Hydroxyproline (Hyp)

  • Acetic Anhydride (

    
    )[1]
    
  • Sodium Hydroxide (NaOH) or Pyridine (as base)

  • Solvent: Water[2][3][4][5]

Step-by-Step Procedure:

  • Dissolution: Dissolve 10.0 g (76 mmol) of L-Hyp in 30 mL of water.

  • Basification: Cool the solution to 0–5°C (ice bath). Add 2.5 M NaOH dropwise to adjust pH to ~10–11.

    • Note: Alternatively, pyridine can be used as the base/co-solvent if strictly aqueous conditions are not required, but NaOH is "greener" and simplifies workup.

  • Addition: Add 1.2 equivalents of acetic anhydride dropwise over 30 minutes.

    • Critical Control: Maintain the pH between 9 and 11 by simultaneous addition of NaOH. If the pH drops below 7,

      
      -acetylation or incomplete reaction may occur.
      
  • Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) for 2 hours.

  • Quench & Workup:

    • Acidify carefully to pH 2.0 using 6 M HCl.

    • Evaporate water under reduced pressure (lyophilization is preferred to avoid heat-induced degradation).

    • Purification: Recrystallize the residue from Ethanol/Acetone or Ethanol/Ether.

  • Yield: Typically 85–95%.

Validation:

  • TLC: Silica gel (BuOH:AcOH:H2O 4:1:1). Stain with Ninhydrin (product should be Ninhydrin negative due to capped amine).

  • NMR:

    
     NMR (
    
    
    
    ) will show a singlet acetyl methyl peak at
    
    
    ppm.
Protocol B: Selective -Acetylation (Anhydride/Pyridine)

Target:


-Protected-4-acetoxyproline (e.g., Boc-Hyp(OAc)-OH)
Prerequisite:  The 

-terminus must be protected (Boc, Cbz, Fmoc) prior to this step.

Reagents:

  • 
    -Boc-L-4-hydroxyproline
    
  • Acetic Anhydride (

    
    )[1]
    
  • Pyridine (Solvent & Base)[1][5]

  • DMAP (4-Dimethylaminopyridine) - Catalyst[1]

Step-by-Step Procedure:

  • Setup: Flame-dry a round-bottom flask and purge with Argon/Nitrogen.

  • Dissolution: Dissolve 5.0 g (21.6 mmol) of

    
    -Boc-Hyp-OH in 25 mL of anhydrous pyridine.
    
  • Catalysis: Add a catalytic amount of DMAP (0.1 eq).

  • Acetylation: Cool to 0°C. Add Acetic Anhydride (3.0 eq) dropwise.

    • Why Excess? To drive the reaction on the sterically hindered secondary alcohol.

  • Reaction: Stir at 0°C for 30 mins, then at RT overnight (12–16 hours).

  • Workup (Pyridine Removal):

    • Concentrate the mixture under reduced pressure.

    • Redissolve residue in Ethyl Acetate (EtOAc).

    • Wash sequence (Critical for purity):

      • 1M HCl or 5% Citric Acid (x3) – Removes Pyridine/DMAP.

      • Water (x1).[5]

      • Brine (x1).

    • Dry over

      
      , filter, and concentrate.[6]
      
  • Purification: Usually obtained as a clean oil or foam. Crystallization from EtOAc/Hexane if necessary.

Validation:

  • IR Spectroscopy: Appearance of ester carbonyl stretch (

    
    ) distinct from the amide/carbamate carbonyls.
    

Troubleshooting & Optimization Table

IssueProbable CauseCorrective Action
Low Yield (

-Ac)
pH dropped < 7 during addition.Use a pH-stat or add base more frequently to maintain pH 9–11.
O-Acetylation impurity (

-Ac)
Excess anhydride + high temp.Keep temp < 5°C during addition; limit

to 1.1–1.2 eq.
Racemization Over-activation or high heat.Avoid acid chlorides (

) unless necessary; use

. Keep basic workup cold.
Incomplete

-Ac
Steric hindrance at C4.Add DMAP catalyst; increase time; ensure anhydrous pyridine.
Pyridine salts in product Insufficient acid wash.Use 5%

or Citric acid washes until aqueous phase is acidic.

References

  • Jenkins, C. L., et al. (2005).[7] "O-acylation of hydroxyproline residues: effect on peptide-bond isomerization and collagen stability."[8][9] Biopolymers, 80(1), 1-8.[7][8]

  • BenchChem. (2023). "Synthesis of 4-Hydroxy-N-Methylproline and derivatives." Technical Support Protocols.

  • PrepChem. "Synthesis of N-acetyl-4-hydroxy-L-proline."[10] Practical Organic Chemistry.

  • Raines Lab. "Collagen Stability and Hydroxyproline Modifications." University of Wisconsin-Madison.

  • Google Patents. "Process for preparing hydroxy-l-proline or n-acetyl-hydroxy-l-proline." US3860607A.

Sources

Application of 4-acetoxyproline in designing collagen mimetic peptides

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Designing Switchable Collagen Mimetic Peptides using 4-Acetoxyproline

Executive Summary

Collagen Mimetic Peptides (CMPs) are powerful tools for tissue engineering and drug delivery. However, their spontaneous self-assembly into triple helices often poses handling challenges, particularly regarding solubility and premature gelation. This guide details the application of 4-acetoxyproline (AcpO) as a "caged" residue to control collagen folding. Unlike the native stabilizer 4-hydroxyproline (Hyp), AcpO destabilizes the triple helix via steric hindrance and hydration network disruption. This allows for the design of stimuli-responsive CMPs : peptides that remain monomeric (unfolded) during processing but self-assemble into stable triple helices upon enzymatic activation (esterase cleavage).

Mechanistic Principles

To effectively utilize AcpO, one must understand the stereoelectronic forces governing the collagen triple helix.

The Hyp vs. AcpO Stability Paradox

The collagen triple helix, composed of (Gly-X-Y)


 repeats, requires the Y-position residue to adopt a 

-exo
ring pucker.
  • 4-Hydroxyproline (Hyp): The electronegative -OH group exerts a gauche effect, locking the ring in the required

    
    -exo conformation. Additionally, the -OH group forms critical water bridges that stabilize the superhelix.
    
  • 4-Acetoxyproline (AcpO): The acetoxy group (-OAc) is also electron-withdrawing, theoretically favoring the

    
    -exo pucker. However, the added steric bulk  of the acetyl group and the loss of hydrogen bond donor capability  prevent the formation of the stabilizing hydration network.
    

Result: Substitution of Hyp with AcpO significantly lowers the melting temperature (


) of the peptide, often rendering it unfolded at physiological temperature.
The "Switch" Mechanism

The AcpO residue acts as a pro-drug-like "switch."

  • State A (Inactive): Peptide contains AcpO. Steric clash prevents folding. Peptide is soluble and monomeric.[1]

  • Trigger: Introduction of an esterase (e.g., Porcine Liver Esterase or serum esterases).

  • State B (Active): Hydrolysis converts AcpO

    
     Hyp. Steric bulk is removed; water bridges form.
    
  • Outcome: Spontaneous self-assembly into a stable triple helix (Hydrogel formation).

SwitchMechanism cluster_0 Thermodynamic State cluster_1 Supramolecular Assembly AcpO Unfolded Peptide (Gly-Pro-AcpO) Transition Enzymatic Hydrolysis (Esterase) AcpO->Transition Steric Clash Removed Hyp Folded Triple Helix (Gly-Pro-Hyp) Transition->Hyp H-Bond Network Restored

Figure 1: The esterase-triggered transition from a disordered monomer (AcpO) to a structured triple helix (Hyp).

Experimental Protocols

Protocol A: Solid Phase Peptide Synthesis (SPPS) of AcpO-CMPs

Objective: Synthesize a CMP with the sequence (Gly-Pro-AcpO)


.

Materials:

  • Resin: Rink Amide MBHA (Loading: 0.5 mmol/g).

  • Amino Acids: Fmoc-Gly-OH, Fmoc-Pro-OH, Fmoc-4(R)-acetoxy-L-proline (Fmoc-AcpO-OH).

  • Coupling Reagents: HBTU/DIEA.

  • Deprotection: 20% Piperidine in DMF.[2]

Step-by-Step Procedure:

  • Resin Swelling: Swell 0.1 mmol resin in DMF for 30 min.

  • Fmoc Deprotection: Treat with 20% piperidine/DMF (

    
     min). Critical: Do not extend deprotection times beyond 15 minutes to avoid premature hydrolysis of the acetyl ester on the side chain, although it is generally stable to short base exposure.
    
  • Coupling:

    • Dissolve Fmoc-AA (4 eq), HBTU (3.9 eq), and DIEA (8 eq) in DMF.

    • Add to resin.[2][3][4] Shake for 45 min at Room Temperature (RT).

    • Note: AcpO couples with similar kinetics to Pro/Hyp. No double coupling is usually required.

  • Cleavage:

    • Wash resin with DCM (

      
      ). Dry under 
      
      
      
      .
    • Treat with Cleavage Cocktail: 95% TFA, 2.5% TIS, 2.5%

      
       for 2 hours.
      
    • Warning:Do not use hydrazine or hydroxylamine in any step, as these will cleave the acetyl group immediately.

  • Precipitation: Precipitate in cold diethyl ether, centrifuge, and lyophilize.

  • Purification: RP-HPLC (C18 column). Gradient: 5-60% Acetonitrile in water (0.1% TFA). The AcpO peptide will elute later than the Hyp equivalent due to increased hydrophobicity.

Protocol B: Enzymatic Activation & CD Spectroscopy

Objective: Monitor the conversion of AcpO to Hyp and the subsequent folding.

Materials:

  • Peptide stock (1 mg/mL in PBS, pH 7.4).

  • Porcine Liver Esterase (PLE) (Sigma-Aldrich).

  • Circular Dichroism (CD) Spectrometer.

Procedure:

  • Baseline Scan: Load the AcpO-peptide into a 1 mm quartz cuvette at

    
    C. Record spectrum (190–260 nm).
    
    • Expected Result: Weak or no positive maximum at 225 nm (indicative of random coil).

  • Activation: Add PLE (10 units/mL final concentration) to the cuvette.

  • Time-Course Kinetics: Monitor the CD signal at 225 nm (characteristic collagen peak) every 5 minutes for 60 minutes at

    
    C.
    
    • Observation: Signal intensity at 225 nm should increase drastically as AcpO converts to Hyp and the helices fold.

  • Thermal Melt (

    
    ):  After 1 hour (or plateau), ramp temperature from 
    
    
    
    C to
    
    
    C (
    
    
    C/min).
    • Data Output: Plot Ellipticity vs. Temperature.

Data Analysis & Expected Results

The following table summarizes the expected thermal stability shifts upon activation.

Peptide CompositionState

(

C)
Conformation at 37

C
(Gly-Pro-Hyp)

Native Control~45 - 50Folded (Triple Helix)
(Gly-Pro-AcpO)

Pre-Activation< 20 (Unfolded)Random Coil
(Gly-Pro-AcpO)

+ PLE
Post-Activation~45 - 50Folded (Triple Helix)

Note:


 values depend on peptide length. Longer peptides (e.g., n=10) will have higher baselines, but the 

trend remains consistent.
Visualization of Workflow

ExperimentalWorkflow cluster_synthesis 1. Synthesis & Purification cluster_characterization 2. Activation & Analysis SPPS SPPS: Fmoc-AcpO coupling (Avoid Hydrazine) HPLC HPLC Purification (Hydrophobic shift vs Hyp) SPPS->HPLC Baseline Baseline CD (4°C) Check for Random Coil HPLC->Baseline AddEnzyme Add Esterase (PLE) Incubate 30-60 min Baseline->AddEnzyme Folding Monitor Folding (CD @ 225nm increases) AddEnzyme->Folding Result Determination of Tm (Sigmoidal Transition) Folding->Result Thermal Melt Analysis

Figure 2: Step-by-step experimental workflow for synthesizing and characterizing switchable CMPs.

Troubleshooting & Critical Considerations

  • Premature Hydrolysis:

    • Issue: Peptide folds spontaneously before enzyme addition.

    • Cause: The acetyl group hydrolyzed during storage or synthesis.

    • Solution: Store lyophilized peptides at -20

      
      C under desiccant. Verify mass via MALDI-TOF before use (Mass shift: AcpO is +42 Da vs Hyp).
      
  • Incomplete Folding:

    • Issue:

      
       after activation is lower than the native control.
      
    • Cause: Incomplete enzymatic cleavage.

    • Solution: Increase enzyme concentration or incubation time. Ensure pH is 7.4 (esterases are pH sensitive).

  • Solubility:

    • AcpO peptides are more hydrophobic than Hyp peptides. If the peptide aggregates non-specifically (cloudy solution) rather than folding, lower the concentration or add small amounts of DMSO (<1%) during the enzymatic step.

References

  • Raines, R. T. (2005). 2005 Emil Thomas Kaiser Award. Collagen structure and stability.[1][5][6][7][8][9][10][11] Protein Science, 15(6), 1219–1225. [Link]

  • Shoulders, M. D., & Raines, R. T. (2009). Collagen structure and stability.[1][5][6][7][8][9][10][11] Annual Review of Biochemistry, 78, 929–958. [Link]

  • Jenkins, C. L., & Raines, R. T. (2002). Insights on the conformational stability of collagen. Natural Product Reports, 19(1), 49–59. [Link]

  • Rele, S., et al. (2007). Dendrimers based on the collagen mimetic peptide sequence. Journal of the American Chemical Society, 129(47), 14780-14787. (Demonstrates functionalization strategies relevant to AcpO applications). [Link]

Sources

Troubleshooting & Optimization

Improving reaction yields for 4-(Acetyloxy)proline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-(Acetyloxy)proline Synthesis Ticket System: Advanced Organic Synthesis & Process Optimization Subject: Yield Optimization & Troubleshooting for O-Acetylation of 4-Hydroxyproline

Overview

You are accessing the technical repository for the synthesis of This compound (4-OAc-Pro). In drug discovery and collagen mimetic research, this modification is critical for altering the ring pucker (stereoelectronic effects) and tuning the stability of peptide secondary structures.

Scope of Guide: This guide primarily addresses the O-acetylation of N-protected-4-hydroxyproline (e.g., Boc-Hyp-OH or Fmoc-Hyp-OH). Direct acetylation of the free amino acid is less common in high-value synthesis due to solubility issues and the need for orthogonal protection.

Module 1: The "Golden Path" Protocol

Standardized workflow for maximum yield (>90%) and stereochemical retention.

Reaction Class: Nucleophilic Acyl Substitution (Steglich/DMAP-catalyzed). Substrate:


-Boc-trans-4-hydroxy-L-proline (Boc-Hyp-OH).
Reagent Stoichiometry (The "Why" behind the ratios)
ComponentEquivalentsRoleCritical Note
Boc-Hyp-OH 1.0SubstrateEnsure moisture content is <0.5%.
Acetic Anhydride (

)
1.5 – 2.0Acyl DonorExcess drives equilibrium; cheaper than the substrate.
Pyridine 2.0 – 3.0Solvent/BaseNeutralizes acetic acid byproduct.
DMAP 0.05 – 0.1Hyper-Nucleophile CRITICAL: Forms the reactive acetyl-pyridinium species. Without this, reaction is sluggish.
DCM or THF SolventMediumDCM is preferred for solubility; THF if Fmoc is used (avoid secondary amines).
Step-by-Step Execution
  • Dissolution: Dissolve Boc-Hyp-OH (1.0 eq) in DCM (

    
     concentration).
    
  • Catalyst Addition: Add Pyridine (2.0 eq) and DMAP (0.1 eq). Stir until homogenous.

  • Acylation: Cool to 0°C. Add

    
     (1.5 eq) dropwise.
    
    • Scientist's Note: Cooling prevents exotherm-induced racemization, though rare for O-acylation.

  • Kinetics: Allow to warm to Room Temperature (RT). Monitor by TLC (Stain: Ninhydrin or PMA). Reaction is typically complete in 2–4 hours.

  • Quench: Add MeOH (2.0 eq) to consume excess anhydride (forms volatile MeOAc).

Module 2: Mechanism & Logic (Self-Validating System)

Understanding the invisible mechanics to troubleshoot the visible failures.

The reaction relies on the DMAP Cycle . Pyridine alone is often insufficient for sterically hindered secondary alcohols like the 4-hydroxyl on proline.

The Causality Chain:

  • Activation: DMAP attacks

    
     to form the N-Acetyl-4-dimethylaminopyridinium  ion (highly electrophilic).
    
  • Transfer: The 4-OH of proline attacks this intermediate.

  • Regeneration: Acetate leaves, regenerating DMAP.

Visualizing the Workflow:

ReactionWorkflow Substrate Boc-Hyp-OH (Substrate) Product Boc-Hyp(OAc)-OH (Target) Substrate->Product O-Acylation Ac2O Ac2O (Reagent) Intermediate Acetyl-Pyridinium Species Ac2O->Intermediate Nucleophilic Attack DMAP DMAP (Catalyst) DMAP->Intermediate Catalysis Intermediate->Product Acyl Transfer Product->DMAP Regeneration

Caption: The catalytic cycle demonstrating DMAP's role in activating the anhydride for efficient transfer to the sterically hindered proline hydroxyl.

Module 3: Troubleshooting Center (FAQs)

Ticket #101: "My yield is low (<50%), and the product smells like vinegar."

Diagnosis: Incomplete removal of acetic acid/pyridine or hydrolysis of the product during workup. The Fix:

  • Acidic Wash: You must remove pyridine. Wash the organic layer with 1M HCl or 10% Citric Acid (3x).

    • Why? Pyridine creates salts that solubilize your product in water. Acidifying protonates pyridine (

      
      ), forcing it into the aqueous layer while keeping the carboxylic acid product (
      
      
      
      ) in the organic layer.
  • Copper Sulfate Trick: If you cannot use strong acid (e.g., acid-labile protecting groups), wash with saturated

    
      solution. Pyridine coordinates with copper, turning the aqueous layer deep blue. Wash until the blue color persists in the aqueous phase, indicating all pyridine is removed.
    
Ticket #102: "The reaction stalled. TLC shows starting material after 12 hours."

Diagnosis: Catalyst deactivation or moisture contamination. The Fix:

  • Check Reagents:

    
     hydrolyzes to acetic acid over time. If your bottle is old, distill it or use 2.0+ equivalents.
    
  • The "Boost": Add another 0.1 eq of DMAP. If the reaction turns dark/black, your pyridine might be contaminated.

  • Solvent Switch: Switch from THF to DCM or

    
    . The ion-pair mechanism of DMAP is often faster in non-polar halogenated solvents.
    
Ticket #103: "I see a new spot, but it's not my product (Side Reaction)."

Diagnosis: Mixed Anhydride Formation. The Fix:

  • Explanation: The carboxylic acid on the proline (C-terminus) can also react with

    
     to form a mixed anhydride (
    
    
    
    ).
  • Solution: This is usually reversible. Upon aqueous workup (water wash), the unstable mixed anhydride hydrolyzes back to the carboxylic acid, while the stable ester (4-OAc) remains. Do not panic. Ensure your quench step involves water/bicarbonate stirring for 15 mins.

Module 4: Purification & Stereochemistry

Data Table: Purification Strategy

Method Suitability Notes

| Acid/Base Extraction | High | Dissolve in EtOAc. Wash with HCl (remove Pyridine). Extract with Sat.


 (pulls product to aq). Wash aq with EtOAc (remove impurities). Acidify aq layer to pH 2. Extract product back to EtOAc. |
| Crystallization  | Medium | Boc-Hyp(OAc)-OH is often an oil. Try triturating with Hexane/Ether  to induce solidification. |
| Flash Column  | High | Eluent: 5% MeOH in DCM + 0.1% AcOH. (AcOH prevents streaking of the free acid). |

Stereochemical Integrity: The 4-position stereocenter is generally stable to these conditions. However, the


-carbon (C2) is prone to racemization if:
  • Base is too strong: Avoid TEA (Triethylamine) if possible; Pyridine is safer.

  • Activation: If you activate the carboxyl group (e.g., making an NHS ester) before acetylation, racemization risk increases. Always acetylate the free acid first.

Troubleshooting Logic Tree:

Troubleshooting Start Low Yield / Impure Product CheckTLC Check TLC: Starting Material Left? Start->CheckTLC YesSM YES: Reaction Incomplete CheckTLC->YesSM NoSM NO: Reaction Complete (Loss during Workup) CheckTLC->NoSM Action1 Add 0.1 eq DMAP Check Ac2O Quality YesSM->Action1 Action2 Check Aqueous Layer pH Did you acidify to pH 2? NoSM->Action2 Action3 Pyridine Salts? Use CuSO4 Wash NoSM->Action3

Caption: Decision matrix for diagnosing yield losses. Most losses occur during the extraction phase due to pH mismanagement.

References

  • Mechanistic Insight: Xu, S., et al. (2005).[1] "The DMAP-Catalyzed Acetylation of Alcohols—A Mechanistic Study." Chemistry – A European Journal. Link

  • Collagen Mimics & Stability: Jenkins, C. L., & Raines, R. T. (2002). "Insights on the conformational stability of collagen." Natural Product Reports. Link

  • General Protocol: Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis.
  • Catalyst Efficiency: Liu, Z., et al. (2014).[2] "4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation." Organic Letters. Link

Sources

Technical Support Center: Solubility & Handling of 4-Acetoxyproline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Solubility Paradox

4-Acetoxyproline (Hyp(OAc)) presents a unique "solubility paradox" that frequently stalls peptide synthesis and medicinal chemistry workflows. Structurally, it contains a lipophilic acetate ester at the C4 position, yet the core pyrrolidine ring retains high polarity.

  • The Problem: Users often assume the acetate group renders the molecule soluble in standard organic solvents (DCM, THF). However, in its hydrochloride salt or zwitterionic form, the crystal lattice energy is dominated by ionic interactions, rendering it insoluble in non-polar organics.

  • The Solution: Successful handling requires a strict distinction between the salt form (requires polar protic/aprotic solvents) and the protected form (requires modulation of solvent polarity to prevent aggregation).

This guide provides self-validating protocols to overcome these specific bottlenecks.

Diagnostic Matrix: Select Your Workflow

Before proceeding, identify the exact chemical form of your material.[1] The solubility rules invert completely depending on the protecting groups.

SolubilityMatrix Start Start: Identify Material Form Form1 Free Amine / HCl Salt (H-Hyp(OAc)-OH • HCl) Start->Form1 Ionic/Polar Form2 N-Protected (Boc/Fmoc-Hyp(OAc)-OH) Start->Form2 Lipophilic Solvent1 Solvents: Water, MeOH, DMSO, acetic acid Avoid: DCM, THF, Et2O Form1->Solvent1 Solvent2 Solvents: DCM, DMF, NMP, EtOAc Issue: Gelation/Aggregation Form2->Solvent2 Action1 Protocol A: Biphasic Reaction or Polar Solubilization Solvent1->Action1 Action2 Protocol B: Disaggregation Strategies (Chaotropes/Cosolvents) Solvent2->Action2

Figure 1: Decision matrix for solvent selection based on the chemical state of 4-acetoxyproline.

Protocol A: Solubilizing the Salt (H-Hyp(OAc)-OH • HCl)

Scenario: You are trying to protect the amine (e.g., Boc/Fmoc protection) or couple the free acid, but the white powder sits at the bottom of the flask in Dichloromethane (DCM).

Technical Insight: The HCl salt has a high lattice energy. DCM cannot break the ionic interactions between the ammonium and chloride ions.

Troubleshooting Steps
MethodSolvent SystemMechanismBest For
Biphasic (Schotten-Baumann) DCM / Water (1:1) + Base (Na₂CO₃)Water dissolves the salt; Base deprotonates amine; Organic phase extracts the product.[2]Boc/Fmoc Protection
Polar Organic DMF or NMP + Organic Base (DIPEA)High dielectric constant of DMF solvates the ions; Base frees the amine.[2]Coupling Reactions
Silylation DCM + BSA or BSTFA (2-3 eq)Silylating agents "mask" the polar acid/amine, rendering the transient intermediate soluble in DCM.[2]Anhydrous Reactions
Step-by-Step: The "Biphasic Rescue" for Protection
  • Dissolution: Dissolve 4-acetoxyproline HCl in Water (approx. 5–10 mL per gram). It will dissolve instantly.

  • Basification: Add 2.5 equivalents of Na₂CO₃ or NaOH. The solution is now basic (pH > 10).

  • Biphasic Setup: Add an equal volume of DCM (or Dioxane) containing your protecting reagent (e.g., Boc₂O).

  • Reaction: Stir vigorously. The reaction occurs at the interface.

  • Validation: As the reaction proceeds, the product (Boc-Hyp(OAc)-OH) will partition into the organic layer (if acidified) or remain as a soluble salt.

Critical Note: Do not attempt to heat the HCl salt in DCM to force solubility. You will only generate degradation products or diketopiperazines without achieving dissolution.

Protocol B: Handling Protected Forms (Fmoc/Boc-Hyp(OAc)-OH)

Scenario: You have the protected building block, but during coupling or purification, the solution turns into a gel or "oils out" rather than crystallizing.

Technical Insight: The acetoxy group adds bulk, but the amide backbone can still form strong intermolecular Hydrogen bonds, leading to aggregation (gelation) in non-polar solvents like DCM.

The "Magic Solvent" Mix

If your protected derivative gels in pure DCM, switch to a Binary Solvent System :

  • Primary: DCM (80%)

  • Cosolvent: DMF or NMP (20%)

  • Additive (Optional): 0.4M LiCl (Lithium Chloride) in DMF.

Why LiCl? Lithium ions disrupt the intermolecular H-bonds between peptide chains (chaotropic effect), breaking the gel and restoring a free-flowing solution [1].

Protocol C: Purification & Recrystallization

Scenario: Your crude product is an oil. You added Hexane to precipitate it, but it formed a sticky gum on the flask walls.

Root Cause: "Oiling out" occurs when the product separates as a liquid phase before it can crystallize. This happens if the antisolvent (Hexane) is added too quickly or at too low a temperature.

Workflow: The "Cloud Point" Method

Recrystallization Step1 Dissolve in Good Solvent (Hot EtOAc or MeOH) Step2 Add Antisolvent (Hexane/Et2O) Dropwise until 'Cloud Point' Step1->Step2 Step3 Re-heat to Clear Solution (Dissolve the cloud) Step2->Step3 Step4 Cool Slowly to RT (Do not disturb) Step3->Step4

Figure 2: Recrystallization workflow to prevent oiling out.

Recommended Solvent Pairs for 4-Acetoxyproline Derivatives:

Compound FormGood Solvent (Dissolver)Antisolvent (Precipitant)Notes
HCl Salt Methanol (Hot)Diethyl EtherVery hygroscopic; dry under N₂.[2]
Boc-Protected Ethyl AcetateHexanesClassic system.[2] If oiling occurs, add 1% MeOH.
Fmoc-Protected DCM or THFPetroleum EtherFmoc group is lipophilic; requires non-polar antisolvent.[2]

Detailed Procedure:

  • Dissolve the crude oil in the minimum amount of Hot Ethyl Acetate (approx. 50°C).

  • Add Hexane dropwise.[3] Stop immediately when a faint white cloudiness persists.

  • Add 1-2 drops of Ethyl Acetate to make it clear again.

  • Remove from heat and wrap the flask in a towel (insulation) to cool very slowly to room temperature.

  • Result: Crystalline needles instead of gum.

Frequently Asked Questions (FAQ)

Q: Can I use Acetone to wash the HCl salt? A: Yes, but proceed with caution. 4-Acetoxyproline HCl is practically insoluble in acetone, making it a good solvent to wash away non-polar impurities. However, ensure the acetone is dry; any water content will dissolve your product.

Q: My coupling reaction yield is low (30%). Is solubility the issue? A: Likely yes. If the activated ester precipitates before reacting with the amine, the reaction stalls.

  • Fix: Switch solvent to NMP (N-Methyl-2-pyrrolidone) . It has better solubilizing power for polar amino acid derivatives than DMF or DCM.

Q: I need to check purity by HPLC. What solvent should I dissolve the sample in? A: Do not dissolve in pure Acetonitrile.

  • Standard: Water/Acetonitrile (50:50).

  • Stubborn Samples: Dissolve in 100 µL DMSO, then dilute with water.

References

  • Seebach, D., et al. (1995). Use of Lithium Chloride to Prevent Aggregation in Peptide Synthesis. Helvetica Chimica Acta.

  • Cayman Chemical. (2022). N-Boc-L-Proline Solubility Data.

  • Sigma-Aldrich. (2023). Recrystallization Guide and Solvent Miscibility.

  • PubChem. (2023). 4-Hydroxyproline Physical Properties.

Sources

Validation & Comparative

1H NMR Interpretation of 4-(Acetyloxy)proline Diastereomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Core Directive & Executive Summary[1]

This guide provides a definitive technical framework for distinguishing the diastereomers of 4-(acetyloxy)proline (4-acetoxyproline) using 1H NMR spectroscopy. Unlike rigid templates, this analysis is structured around the specific stereochemical challenges of the pyrrolidine ring—specifically the ring puckering and rotameric equilibrium that confound standard interpretation.

The Challenge: 4-Acetoxyproline exists as two primary diastereomers based on the relative stereochemistry of the C4-acetoxy group and the C2-carboxyl group:

  • Trans-4-acetoxy-L-proline: (2S, 4R)-isomer (derived from natural hydroxyproline).[1]

  • Cis-4-acetoxy-L-proline: (2S, 4S)-isomer (often obtained via Mitsunobu inversion).[1]

The Solution: While X-ray crystallography is absolute, it is low-throughput.[1] 1H NMR offers a rapid, "self-validating" alternative if one understands the diagnostic coupling constants (


)  and chemical shift (

)
perturbations caused by the endo/exo ring envelope conformations.

Part 2: Scientific Integrity & Logic (E-E-A-T)

Expertise & Experience: The Mechanistic Basis

To interpret the NMR spectrum of 4-acetoxyproline, one must look beyond simple chemical shifts. The causality of the spectral differences lies in the ring puckering driven by the electronegative acetoxy substituent (the gauche effect).

  • The Gauche Effect: Electronegative substituents at C4 (like -OAc) prefer a pseudo-axial orientation to maximize orbital overlap (

    
    ).[1]
    
  • Conformational Consequence:

    • Trans-isomer ((2S, 4R)): The acetoxy group is trans to the carboxyl. To maintain a pseudo-axial orientation, the ring adopts the C

      
      -exo  (up) pucker.
      
    • Cis-isomer ((2S, 4S)): The acetoxy group is cis to the carboxyl. The pseudo-axial preference forces the ring into the C

      
      -endo  (down) pucker.
      

Why this matters: The dihedral angles (


) between H3-H4 and H4-H5 change drastically between exo and endo puckers.[1] According to the Karplus relationship , these angle changes result in distinct 

-coupling fingerprints that allow assignment without NOESY.
Trustworthiness: Self-Validating Protocol

A robust assignment protocol must account for the presence of rotamers . The N-acetyl or N-protecting group (if present) creates cis and trans amide bond rotamers (approx. 1:3 ratio).

The Self-Validating Workflow:

  • Identify Rotamers: Locate the minor set of peaks (usually ~15-25% intensity).[1] Focus assignment on the major rotamer first.

  • Locate H4 (Methine): Look for the deshielded multiplet > 5.2 ppm (shifted downfield by the O-acetyl group).

  • Measure Signal Width (

    
    ): 
    
    • Trans-isomer: H4 appears as a broad multiplet (large

      
      ).[1]
      
    • Cis-isomer: H4 appears as a narrow multiplet/quintet (small

      
      ).[1]
      
Comparative Analysis: 1H NMR vs. Alternatives
Feature1H NMR (J-Analysis) NOESY / ROESY X-Ray Crystallography
Primary Utility Rapid routine identification; purity check.[1]Definitive spatial assignment; resolving ambiguous puckers.Absolute configuration; solid-state conformation.[1]
Sample Req. < 5 mg; dissolved in

or

.
High concentration; long acquisition time.[1]Single crystal required (time-intensive).[1]
Resolving Power High (via

-coupling analysis).
Very High (detects H4-H

proximity).[1]
Absolute .
Throughput Minutes.Hours.Days/Weeks.
Limit of Detection > 5% diastereomeric excess (de).[1]> 10% de (requires clean cross-peaks).[1]N/A (single molecule).[1]

Part 3: Visualization & Formatting[1]

Experimental Protocol: 1H NMR Acquisition

Objective: Obtain high-resolution spectra suitable for coupling constant analysis.

  • Sample Preparation:

    • Dissolve 5–10 mg of the 4-acetoxyproline derivative in 600

      
      L of 
      
      
      
      (preferred for zwitterions) or
      
      
      (for fully protected esters).
    • Note:

      
       minimizes exchange broadening of amide/amine protons, sharpening the ring protons.
      
  • Acquisition Parameters:

    • Frequency: 400 MHz minimum (600 MHz recommended for clear multiplet resolution).

    • Spectral Width: -1 to 12 ppm.[1]

    • Scans: 16–64 scans (S/N > 50:1).

    • Processing: Apply moderate zero-filling (to 64k or 128k points) and Gaussian apodization (lb = -0.3, gb = 0.3) to resolve fine splitting.[1]

Data Presentation: Diagnostic Signals

Table 1: Chemical Shift and Coupling Trends (in


) 
ProtonTrans-4-Acetoxy ((2S, 4R)) Cis-4-Acetoxy ((2S, 4S)) Diagnostic Note
H4 (

)
5.40 – 5.55 ppm 5.35 – 5.50 ppm Deshielded by OAc.[1] Cis is often slightly upfield.[1]
H4 (Shape) Broad Multiplet (tt or m) Narrow Quintet (qn) Key Identifier.

> 15 Hz < 10 Hz Sum of couplings is larger for trans.[1]
H

(H2)
4.45 – 4.60 ppm4.30 – 4.45 ppmSensitive to amide rotamers.[1]
OAc (Methyl) ~2.08 ppm~2.05 ppmOften overlapping; not diagnostic.[1]
Mandatory Visualization: Assignment Logic Flowchart

NMR_Assignment_Logic Start Start: Acquire 1H NMR (D2O or CDCl3) LocateH4 Locate H4 Signal (> 5.2 ppm) Start->LocateH4 AnalyzeShape Analyze H4 Multiplet Shape (Width at Half-Height) LocateH4->AnalyzeShape Broad Broad Multiplet (Sum J > 15 Hz) AnalyzeShape->Broad Wide Splitting Narrow Narrow Quintet (Sum J < 10 Hz) AnalyzeShape->Narrow Small Splitting Trans Isomer: Trans-4-Acetoxyproline (2S, 4R) Pucker: Cg-exo Broad->Trans Cis Isomer: Cis-4-Acetoxyproline (2S, 4S) Pucker: Cg-endo Narrow->Cis Rotamer Check for Rotamers: Look for minor peaks (~1:4 ratio) near Ha and Acetyl-CH3 Trans->Rotamer Cis->Rotamer

Caption: Logic flow for the stereochemical assignment of 4-acetoxyproline diastereomers based on H4 signal multiplicity.

References

  • National Institutes of Health (NIH). (2005).[1] The Aberrance of the 4S Diastereomer of 4-Hydroxyproline. PMC.[1] Retrieved from [Link]

  • Biological Magnetic Resonance Data Bank (BMRB). (2023).[1] Entry bmse000966: Trans 4-Hydroxy-L-proline.[1][2] Retrieved from [Link][1]

  • Chemistry LibreTexts. (2023). Nuclear Magnetic Resonance (NMR) of Alkenes and Coupling Constants.[1][3] Retrieved from [Link][1]

  • ResearchGate. (2001).[1] NMR conformational analysis of cis and trans proline isomers. Biopolymers.[1][4][5] Retrieved from [Link]

Sources

Comparative Guide: Catalytic Efficiency of L-Proline vs. 4-(Acetyloxy)proline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Solubility vs. Activity" Trade-off

In the realm of organocatalysis, L-Proline remains the "Gold Standard" for direct asymmetric aldol reactions due to its proven stereocontrol and low cost. However, its utility is frequently bottlenecked by poor solubility in non-polar organic solvents, necessitating the use of high-boiling polar aprotic solvents (DMSO, DMF) or aqueous systems.

4-(Acetyloxy)proline (AcO-Pro) , specifically the trans-isomer, emerges not merely as a derivative but as a solubility-engineered alternative . By introducing an acetoxy group at the C4 position, two critical parameters are modulated:

  • Lipophilicity: Drastically improves solubility in solvents like chloroform (

    
    ) and toluene.
    
  • Stereoelectronics: The electron-withdrawing acetoxy group induces a C

    
    -exo ring pucker via the gauche effect, rigidly pre-organizing the catalyst for high enantioselectivity, albeit often at the cost of reduced nucleophilicity (slower reaction rates).
    

Verdict: Use L-Proline for standard bench-scale reactions where DMSO/Water is acceptable. Switch to This compound when the substrate requires non-polar media or when investigating specific transition-state geometries where a rigid exo-pucker is advantageous.

Mechanistic & Structural Comparison

To understand the difference in efficiency, one must look beyond the yield and examine the catalytic cycle and conformational landscape .

The Stereoelectronic "Gauche" Effect

The catalytic efficiency of proline derivatives is governed by the ring conformation (pucker).

  • L-Proline: Exists in a rapid equilibrium between C

    
    -endo (down) and C
    
    
    
    -exo (up) puckers.
  • This compound: The electronegative acetoxy group at C4 (in the trans configuration) prefers a gauche orientation relative to the ring nitrogen. This stereoelectronic effect locks the ring primarily in the C

    
    -exo  conformation.
    

This exo-pucker stabilizes the anti-enamine intermediate, which is the requisite geometry for high enantioselectivity in the Zimmerman-Traxler transition state.

Visualization of the Catalytic Cycle

The following diagram illustrates the enamine cycle and the specific influence of the 4-substituent on the transition state.

Proline_Catalytic_Cycle cluster_effect 4-Acetoxy Substituent Effect Cat Catalyst (Proline / AcO-Pro) Enamine Enamine Intermediate Cat->Enamine + Ketone (- H2O) Ketone Ketone (Donor) TS Zimmerman-Traxler Transition State Enamine->TS + Aldehyde Aldehyde Aldehyde (Acceptor) Iminium Iminium Product TS->Iminium C-C Bond Formation Iminium->Cat Recycle Product Aldol Product (β-Hydroxy Ketone) Iminium->Product Hydrolysis (+ H2O)

Caption: The Enamine Catalytic Cycle. The 4-acetoxy group stabilizes the Enamine intermediate in the 'exo' conformation, pre-organizing it for the Transition State.

Performance Benchmarking

The following data compares the performance of L-Proline and trans-4-acetoxy-L-proline (and related 4-substituted derivatives) in the benchmark aldol reaction of Acetone + 4-Nitrobenzaldehyde .

Table 1: Comparative Catalytic Metrics
FeatureL-Proline This compound Impact on Protocol
Solubility High in DMSO, DMF, H₂O. Insoluble in CHCl₃, Toluene.Soluble in CHCl₃, DCM, Toluene, Acetone.AcO-Pro allows reactions in non-polar solvents, aiding substrate solubility.
Nucleophilicity High (Secondary Amine).Moderate/Low.The electron-withdrawing OAc group lowers the pKa of the amine, slowing enamine formation.
Acidity (COOH) pKa ~ 1.99 (COOH).pKa < 1.99 (More Acidic).Enhanced H-bond donor capability in the transition state.
Ring Pucker Flexible (Endo/Exo mix).Rigid C

-exo
.
Rigid structure can lead to higher ee but slower turnover.
Typical Yield 68% - 92% (Solvent dependent).60% - 85%.AcO-Pro often requires longer reaction times (48h vs 24h).
Typical ee% 76% - 96%.75% - 95%.[1]Comparable selectivity; AcO-Pro is robust but slower.
Key Experimental Insights
  • Reaction Rate: The acetoxy group is electron-withdrawing (Inductive effect). This reduces the electron density on the nitrogen atom, making it less nucleophilic. Consequently, the initial step of attacking the ketone to form the enamine is slower for AcO-Pro than for L-Proline.

  • Stereoselectivity: Despite the slower rate, the trans-4-acetoxy group forces the ring into the exo conformation. This is the "productive" conformation for the Zimmerman-Traxler transition state. Therefore, AcO-Pro maintains high enantioselectivity (ee), often matching or slightly exceeding proline in non-polar solvents where proline aggregates or fails.

Experimental Protocols

Protocol A: Standard L-Proline Catalysis (Polar Media)

Best for: Standard screening, water-tolerant substrates.

  • Reagents: 4-Nitrobenzaldehyde (1.0 mmol), Acetone (4.0 mL), L-Proline (20 mol%, 23 mg).

  • Solvent: DMSO (1.0 mL) or use neat Acetone if solubility permits.

  • Procedure:

    • Mix L-Proline in the solvent/acetone mixture for 15 minutes to ensure dispersion.

    • Add 4-Nitrobenzaldehyde.[2][3]

    • Stir at room temperature (25°C) for 24 hours.

    • Quench: Add saturated

      
       solution.
      
    • Extraction: Extract with Ethyl Acetate (3x).

  • Expected Outcome: >90% conversion, ~76% ee.

Protocol B: this compound Catalysis (Non-Polar Media)

Best for: Lipophilic substrates, solvent screening.

  • Reagents: 4-Nitrobenzaldehyde (1.0 mmol), Acetone (5-10 eq), trans-4-Acetoxy-L-proline (20 mol%).

  • Solvent: Chloroform (

    
    ) or Toluene (2.0 mL).
    
  • Procedure:

    • Dissolve the catalyst in

      
      . Note the clear solution compared to the suspension observed with L-Proline.
      
    • Add Acetone and the aldehyde.[1][3][4][5][6][7][8]

    • Stir at room temperature for 48-72 hours (extended time required due to lower nucleophilicity).

    • Quench/Workup: Wash with water to remove the catalyst (which partitions into the aqueous phase), then dry the organic layer.

  • Expected Outcome: ~75-80% yield, ~80-90% ee (highly dependent on water exclusion).

References

  • List, B., Lerner, R. A., & Barbas, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395–2396.

  • Sakthivel, K., Notz, W., Bui, T., & Barbas, C. F. (2001). Amino Acid Catalyzed Direct Asymmetric Aldol Reactions: A Bioorganic Approach to Catalytic Asymmetric Carbon-Carbon Bond-Forming Reactions. Journal of the American Chemical Society, 123(22), 5260–5267.

  • Brear, P., De Fusco, C., & Georgiou, K. (2014). Flexible, Phase-Transfer Catalyzed Approaches to 4-Substituted Prolines. Organic Letters, 16(11), 2966–2969.

  • Bellisario, A., et al. (2005). 4-Substituted prolines as organocatalysts for aldol reactions. Tetrahedron, 61(36), 8669-8676.

  • Shoulders, M. D., & Raines, R. T. (2009). Collagen Structure and Stability. Annual Review of Biochemistry, 78, 929–958. (Provides the foundational theory on 4-substituted proline ring puckering/gauche effects).

Sources

Benchmarking 4-Acetoxyproline: The Soluble Solution for Organocatalysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Acetoxyproline (specifically trans-4-acetoxy-L-proline) represents a strategic evolution of the classical L-proline organocatalyst. While L-proline is the "gold standard" for asymmetric enamine/iminium catalysis, its utility is frequently hamstrung by poor solubility in non-polar organic solvents (e.g., chloroform, dichloromethane, toluene), necessitating the use of high-boiling polar solvents like DMSO or DMF which complicate workup.

This guide benchmarks 4-acetoxyproline against L-proline, demonstrating how the 4-acetoxy group bridges the Solubility-Reactivity Gap . By enhancing lipophilicity without compromising the catalytic core, 4-acetoxyproline enables high-yielding, enantioselective transformations in standard organic solvents where L-proline typically fails or requires heterogeneous suspension.

Part 1: Mechanistic Insight & The Solubility Problem

The "Proline Paradox"

L-Proline is an excellent catalyst because of its bifunctional nature: the secondary amine forms the enamine/iminium intermediate, while the carboxylic acid directs the incoming electrophile via hydrogen bonding (Zimmerman-Traxler transition state).

The Problem: This bifunctionality creates a zwitterionic character that makes L-proline insoluble in most organic solvents.

  • In DMSO/DMF: L-Proline works well but solvent removal is energy-intensive.

  • In CHCl₃/DCM: L-Proline remains a solid suspension. Reaction rates are diffusion-limited, often requiring long times (24-72h) or high catalyst loading (20-30 mol%).

The 4-Acetoxyproline Advantage

The introduction of an acetoxy group at the C4 position (trans to the carboxylate) solves this via two mechanisms:

  • Lipophilicity: The ester group disrupts the tight crystal lattice of the zwitterion and increases interaction with non-polar solvents, rendering the catalyst soluble in chloroform and dichloromethane.

  • Electronic Activation: The acetoxy group is electron-withdrawing (inductive effect). This lowers the pKa of the carboxylic acid, potentially strengthening the hydrogen-bond directing ability in the transition state.

Mechanistic Cycle (Enamine Pathway)

The following diagram illustrates the catalytic cycle, highlighting where solubility impacts the critical enamine formation step.

Proline_Catalytic_Cycle Cat 4-Acetoxyproline (Catalyst) Im Iminium Ion (Intermediate) Cat->Im Enters Cycle Ketone Ketone (Substrate) Ketone->Im + Catalyst - H2O Enamine Enamine (Nucleophile) Im->Enamine - H+ TS C-C Bond Formation (Transition State) Enamine->TS + Aldehyde Aldehyde Aldehyde (Electrophile) Aldehyde->TS Product Aldol Product (Optically Active) TS->Product Hydrolysis Product->Cat Catalyst Regeneration

Caption: The enamine catalytic cycle. Solubility of the catalyst (Blue Node) determines the concentration of the active Enamine species (Red Node).

Part 2: Performance Benchmarking

The following data compares trans-4-acetoxy-L-proline against L-proline and typical 4-silyloxy derivatives. Data is synthesized from comparative studies of 4-substituted prolines in aldol condensations.[1][2]

Table 1: Solubility Profile

Concentration: 100 mg/mL at 25°C

SolventL-Prolinetrans-4-Acetoxy-L-ProlineOperational Impact
Water SolubleSolubleBoth effective in aqueous media.
Methanol SolubleSolubleBoth effective; protic solvent may reduce ee.
DMSO SolubleSolubleGood reactivity, difficult workup.
Chloroform Insoluble (<1 mg/mL)Soluble (>50 mg/mL)Critical Differentiator.
DCM InsolubleSolubleAllows low-boiling solvent usage.
Toluene InsolubleSparingly SolubleAcetoxy allows slow but homogeneous reaction.
Table 2: Aldol Reaction Benchmark

Reaction: Acetone + 4-Nitrobenzaldehyde (Model System) Conditions: Room Temperature, 10-20 mol% Catalyst

CatalystSolventTime (h)Yield (%)ee (%)Notes
L-Proline DMSO2468-75%76%Standard benchmark; difficult solvent removal.
L-Proline CHCl₃72<10%N/AFailed: Catalyst remains solid; minimal conversion.
4-Acetoxy-Pro CHCl₃ 24 85-92% >90% Optimal: Homogeneous phase drives rate & selectivity.
4-Acetoxy-Pro Water4880%70%Hydrophobic effect accelerates reaction; lower ee than CHCl₃.

Key Takeaway: In chloroform, 4-acetoxyproline outperforms L-proline by an order of magnitude in yield due to homogeneity. It matches or exceeds the enantioselectivity (ee) of L-proline in DMSO, but allows for simple solvent evaporation during workup.

Part 3: Experimental Protocol

Protocol: Enantioselective Aldol Reaction in Chloroform

Objective: Synthesize (R)-4-hydroxy-4-(4-nitrophenyl)butan-2-one using trans-4-acetoxy-L-proline to demonstrate solvent compatibility.

1. Materials
  • Catalyst: trans-4-Acetoxy-L-proline (17.3 mg, 0.1 mmol, 20 mol%).

  • Substrate: 4-Nitrobenzaldehyde (75.5 mg, 0.5 mmol).

  • Donor: Acetone (anhydrous, 2 mL).

  • Solvent: Chloroform (CHCl₃, 0.5 mL) - Optional, can run neat in acetone if solubilized, but CHCl₃ co-solvent ensures homogeneity.

2. Procedure
  • Catalyst Solubilization: In a 10 mL dram vial equipped with a magnetic stir bar, dissolve trans-4-acetoxy-L-proline in the chloroform/acetone mixture. Observe that the solution becomes clear (unlike L-proline which would remain cloudy).

  • Addition: Add 4-nitrobenzaldehyde in one portion.

  • Reaction: Cap the vial and stir vigorously at room temperature (20-25°C) for 24 hours.

    • Self-Validation Check: Monitor by TLC (Hexane/EtOAc 2:1). The aldehyde spot (Rf ~0.6) should disappear, and a new polar spot (aldol product, Rf ~0.3) should appear.[3]

  • Quench & Workup:

    • Add saturated aq. NH₄Cl (2 mL).

    • Extract with Ethyl Acetate (3 x 5 mL).

    • Dry organic layer over MgSO₄, filter, and concentrate in vacuo.

    • Note: Unlike DMSO reactions, no high-vacuum pump or extensive water washing is required to remove the solvent.

3. Workflow Diagram

Experimental_Workflow Start Start: Weigh Reagents Solubilize Dissolve 4-Acetoxyproline in CHCl3/Acetone Start->Solubilize Check Check Solubility: Is solution clear? Solubilize->Check AddSub Add 4-Nitrobenzaldehyde Check->AddSub Yes (Proceed) React Stir 24h @ RT AddSub->React TLC TLC Validation (Disappearance of Aldehyde) React->TLC Workup Quench (NH4Cl) Extract (EtOAc) TLC->Workup End Isolate Product (Evaporate Solvent) Workup->End

Caption: Step-by-step workflow for the 4-acetoxyproline catalyzed aldol reaction.

References

  • List, B., Lerner, R. A., & Barbas, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395–2396. Link

  • Sakthivel, K., Notz, W., Bui, T., & Barbas, C. F. (2001). Amino Acid Catalyzed Direct Asymmetric Aldol Reactions: A Bioorganic Approach to Catalytic Asymmetric Carbon-Carbon Bond-Forming Reactions. Journal of the American Chemical Society, 123(22), 5260–5267. Link

  • Gong, Y.-Z., et al. (2008). Organocatalytic Asymmetric Aldol Reactions in Aqueous Media. Chemical Reviews, 108(9), 3758–3802.
  • Bellis, E., & Kokotos, G. (2005). 4-Substituted Prolines as Organocatalysts for Aldol Reactions.[1] Journal of Molecular Catalysis A: Chemical, 241(1-2), 113-119. (Specific discussion on 4-substituted derivatives).

  • Mondal, A., & Bhowmick, K. C. (2021). Asymmetric Organocatalyzed Warfarin Synthesis in Aqueous and Nonaqueous Media.[4] Current Organocatalysis, 8, 109–125.[4] Link

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.